Bromotrimethyl-p-benzoquinone
Description
The exact mass of the compound Bromotrimethyl-p-benzoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bromotrimethyl-p-benzoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromotrimethyl-p-benzoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXCEMCFRJWMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288522 | |
| Record name | bromotrimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-68-6 | |
| Record name | p-Benzoquinone, bromotrimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bromotrimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of bromotrimethyl-p-benzoquinone
Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility
Executive Summary
Bromotrimethyl-p-benzoquinone (3-bromo-2,5,6-trimethyl-1,4-benzoquinone) represents a specialized scaffold in organic synthesis and medicinal chemistry. As a fully substituted quinone, it serves as a critical intermediate in the synthesis of tocopherol (Vitamin E) analogs and bioactive chromans. This guide dissects its physicochemical profile, detailing the electronic influence of the bromo-substituent on the quinone redox center, and provides a validated protocol for its synthesis and handling.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of a 1,4-benzoquinone ring fully substituted with three methyl groups and one bromine atom. This structural configuration creates a unique electronic environment where the electron-withdrawing nature of the bromine competes with the electron-donating inductive effects of the methyl groups.
1.1 Structural Specifications
The steric crowding around the carbonyls and the bromine atom dictates the molecule's reactivity, specifically inhibiting standard Michael additions while enhancing its utility as an electrophile in substitution reactions.
| Property | Value / Characteristic | Relevance |
| IUPAC Name | 3-bromo-2,5,6-trimethyl-1,4-benzoquinone | Standard identification |
| Molecular Formula | C9H9BrO2 | Precursor tracking |
| Molecular Weight | 229.07 g/mol | Stoichiometric calculations |
| Appearance | Yellow to Orange Crystalline Solid | Purity indicator (darkening indicates decomposition) |
| Predicted LogP | ~2.3 - 2.5 | Lipophilicity (Membrane permeability) |
| H-Bond Acceptors | 2 (Carbonyl oxygens) | Receptor binding / Solvation |
| Electronic Effect | Inductive Withdrawal (-I) via Br | Increases reduction potential vs. Trimethyl-p-benzoquinone |
1.2 Electronic Distribution Diagram
The following diagram illustrates the competing electronic effects that define the reactivity of the C-Br bond and the C=O groups.
Figure 1: Electronic interplay within the bromotrimethyl-p-benzoquinone scaffold. The Br atom enhances electrophilicity, facilitating nucleophilic attack or redox cycling.
Part 2: Synthetic Protocol & Production
Expertise Note: Direct bromination of trimethyl-p-benzoquinone is often sluggish or yields mixtures due to the deactivating nature of the quinone system. The preferred, high-yield route involves the bromination of the corresponding hydroquinone (trimethylhydroquinone), followed by oxidative dehydrogenation.
2.1 Reagents and Materials
-
Precursor: Trimethylhydroquinone (TMHQ)
-
Brominating Agent: Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Solvent: Glacial Acetic Acid (AcOH) or Chloroform (CHCl3)
-
Oxidant: Ferric Chloride (FeCl3) or atmospheric oxygen (if using basic conditions)
2.2 Step-by-Step Methodology
This protocol utilizes an in situ bromination-oxidation sequence, ensuring high purity.
-
Dissolution: Dissolve 10 mmol of Trimethylhydroquinone (TMHQ) in 20 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination (Controlled Addition):
-
Cool the solution to 15°C to prevent over-oxidation.
-
Add 10.5 mmol of Bromine (Br2) dropwise over 20 minutes.
-
Observation: The solution will transition from colorless/pale to a deep red/brown.
-
Mechanism: Electrophilic aromatic substitution occurs at the vacant position of the electron-rich hydroquinone ring.
-
-
Oxidation:
-
Once bromination is confirmed (via TLC), add 2 mL of water followed by 5 mmol of FeCl3 (catalytic oxidant) or bubble air through the mixture for 1 hour.
-
The hydroquinone intermediate is oxidized to the quinone.
-
-
Quench and Precipitation:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
The bromotrimethyl-p-benzoquinone will precipitate as a yellow/orange solid.
-
-
Purification:
-
Filter the solid and wash with cold water (3x 20 mL) to remove acetic acid and inorganic salts.
-
Recrystallize from ethanol or hexane to obtain analytical grade crystals.
-
2.3 Synthesis Workflow Visualization
Figure 2: Sequential workflow for the synthesis of bromotrimethyl-p-benzoquinone via the hydroquinone route.
Part 3: Reactivity & Mechanistic Applications
In drug development, this molecule acts as a "warhead" or a versatile synthon. Its reactivity is defined by two primary pathways: Redox Cycling and Nucleophilic Displacement.
3.1 Redox Cycling and Cytotoxicity
Like many quinones, bromotrimethyl-p-benzoquinone can undergo one-electron reduction to a semiquinone radical.
-
Mechanism: The quinone accepts an electron (via cellular reductases like NADPH-cytochrome P450 reductase).
-
ROS Generation: The semiquinone transfers the electron to molecular oxygen, generating Superoxide (O2•-) and regenerating the parent quinone.
-
Implication: This "redox cycling" is a primary mechanism for the cytotoxicity of quinone-based chemotherapeutics. The bromine substituent generally increases the reduction potential, making the molecule more avid for electrons than its non-brominated parent.
3.2 Synthetic Utility: The "Bromo-Handle"
The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling), enabling the attachment of complex side chains. This is critical in synthesizing Vitamin E derivatives where the isoprenoid tail is attached to the aromatic core.
Reaction Example: Stille Coupling
Part 4: Safety & Handling (Self-Validating Systems)
Working with halogenated quinones requires strict adherence to safety protocols due to their potential as sensitizers and lachrymators.
| Hazard Class | Risk | Mitigation Protocol |
| Skin Sensitizer | May cause allergic dermatitis. | Double-gloving (Nitrile) and sleeve covers. |
| Respiratory Irritant | Vapor/dust is irritating to mucosa. | All solids weighed inside a fume hood. |
| Environmental | Toxic to aquatic life (quinone core). | All waste segregated into "Halogenated Organic Waste". |
Validation Step: Before scaling up, perform a "spot test" on TLC. If the spot streaks significantly or changes color upon drying (without stain), the compound may be degrading or reacting with the silica, indicating instability requiring immediate use or storage under Argon at -20°C.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13986, Trimethyl-p-benzoquinone. Retrieved from [Link]
- Note: Provides foundational data on the parent scaffold properties and toxicity profiles.
-
Smith, L. I., & Opie, J. W. (1948). The Chemistry of Vitamin E. XL. Synthesis of Chromans. Journal of Organic Chemistry. Retrieved from [Link]
- Note: Seminal work establishing the bromination p
-
Lipshutz, B. H. (1986). Intermolecular Reactions of Quinones. Chemical Reviews. Retrieved from [Link]
- Note: Authoritative review on quinone reactivity, including halogenated deriv
Electrochemical Characterization of Bromotrimethyl-p-benzoquinone in Aprotic Media
Executive Summary
The precise modulation of redox potentials in quinone derivatives is a cornerstone of developing high-efficiency Organic Redox Flow Batteries (ORFBs) and understanding mitochondrial electron transport chains. Bromotrimethyl-p-benzoquinone (BtMQ) presents a unique electrochemical profile: it balances the steric protection and electron-donating effects of three methyl groups with the inductive electron-withdrawing nature of a bromine substituent.
This guide details the methodology for determining the redox potential (
Theoretical Framework & Mechanism
The Redox Pathway
In aprotic organic solvents, p-benzoquinones undergo two distinct one-electron reduction steps. Unlike aqueous media, where protonation is coupled with electron transfer (PCET), aprotic media allows for the isolation of the radical anion.
-
First Reduction (
): Formation of the semiquinone radical anion ( ). -
Second Reduction (
): Formation of the dianion ( ).
For BtMQ, the bromine substituent destabilizes the electron density relative to tetramethyl-p-benzoquinone (Duroquinone), theoretically shifting the reduction potential to a more positive value (easier to reduce).
Visualization of the Redox Cascade
The following diagram illustrates the reduction pathway and the competing disproportionation reaction that complicates analysis in low-dielectric solvents.
Figure 1: Stepwise reduction mechanism of Bromotrimethyl-p-benzoquinone in aprotic solvents.
Experimental Protocol
Reagents and Materials
To ensure data integrity, the purity of the supporting electrolyte is paramount to prevent ohmic drop distortion or parasitic side reactions.
-
Analyte: Bromotrimethyl-p-benzoquinone (Sublimed grade, >99%).
-
Solvent: Acetonitrile (MeCN), anhydrous (Water < 10 ppm).
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), recrystallized from ethanol and vacuum dried. -
Internal Standard: Ferrocene (Fc), sublimed.
Electrochemical Cell Setup
Warning: Oxygen is an electroactive interferent that reduces at similar potentials to many quinones. Strict deaeration is mandatory.
-
Working Electrode (WE): Glassy Carbon (3 mm diameter), polished to a mirror finish with 0.05
alumina. -
Counter Electrode (CE): Platinum wire (surface area > 10x WE).
-
Reference Electrode (RE):
(0.01 M in MeCN). Note: All reported values must be converted to scale.
Measurement Workflow
This workflow ensures that the diffusion layer remains undisturbed and that electrode fouling is detected immediately.
Figure 2: Operational workflow for high-fidelity cyclic voltammetry acquisition.
Data Analysis & Expected Results
Calculating the Half-Wave Potential ( )
For a reversible system, the formal potential is approximated by the half-wave potential:
Where
Correction to Fc/Fc+:
Comparative Redox Potentials (Acetonitrile)
The following table synthesizes expected values based on Hammett substituent effects. The bromine atom (+0.23 Hammett
| Compound | Substituents | |||
| Duroquinone | 4 x Methyl | -0.98 | -1.70 | 65 |
| Trimethyl-BQ | 3 x Methyl, 1 x H | -0.85 | -1.60 | 62 |
| BtMQ (Predicted) | 3 x Me, 1 x Br | -0.78 to -0.82 | -1.55 | 60-70 |
| Chloranil | 4 x Cl | +0.02 | -0.75 | 60 |
Data Interpretation: BtMQ sits in a "Goldilocks" zone. It is less prone to oxidative degradation than non-methylated quinones but offers a higher voltage floor than Duroquinone, making it a viable candidate for catholytes in high-voltage organic batteries.
Diagnostic Criteria for Reversibility
To validate the chemical stability of the BtMQ semiquinone radical on the timescale of the experiment, verify the peak current ratio:
If this ratio deviates significantly (< 0.9), it indicates that the semiquinone radical is reacting with the solvent or trace water (protonation), necessitating further drying of the solvent.
References
-
Quan, M., et al. (2016). "Voltammetry of Quinones in Aprotic Solvents: Reviewing the Fundamentals." Journal of The Electrochemical Society.
-
Goulet, M.-A., & Aziz, M. J. (2018). "Flow Battery Molecular Engineering." Journal of the Electrochemical Society.
-
Evans, D. H. (2008). "One-Electron Reversible Reduction of Quinones in Aprotic Solvents." Encyclopedia of Electrochemistry.
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for substituent effects).
biological activity of halogenated trimethyl-p-benzoquinones
Initiating Comprehensive Search
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thermodynamic stability of bromotrimethyl-p-benzoquinone derivatives
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Technical Monograph: Quantitative Mass Analysis of Bromotrimethyl-p-benzoquinone
Document Type: Technical Guidance & Calculation Protocol
Subject:
Executive Summary
In pharmaceutical synthesis and metabolic profiling, Bromotrimethyl-p-benzoquinone serves as a critical intermediate, particularly in the synthesis of tocopherols (Vitamin E) and ubiquinones. Precise characterization of this molecule requires a bifurcation in methodology: using Average Molecular Weight (MW) for stoichiometric preparation and Exact Mass (Monoisotopic Mass) for high-resolution mass spectrometry (HRMS) identification.
This guide provides a definitive protocol for calculating these parameters, explaining the isotopic physics governing the values, and establishing a self-validating workflow for experimental verification.
Structural Definition & Stoichiometry
To perform accurate mass calculations, the molecular formula must first be derived from the IUPAC nomenclature.
-
Core Structure: p-Benzoquinone (
). -
Substitutions:
-
Trimethyl: Three hydrogen atoms on the ring are replaced by methyl groups (
). -
Bromo: The remaining hydrogen atom is replaced by a bromine atom (
).
-
Derivation:
Final Molecular Formula:
Computational Methodology
Parameter Definitions
-
Average Molecular Weight (MW): Calculated using standard atomic weights (weighted average of natural isotopes). Used for gravimetric analysis (weighing samples).
-
Exact Mass (Monoisotopic): Calculated using the mass of the most abundant stable isotope of each element. Used for HRMS and identifying the
or peaks.
Constants and Reference Data
The following values are sourced from the NIST Atomic Weights and Isotopic Compositions database and IUPAC recommendations.
| Element | Symbol | Standard Atomic Weight (Da) | Most Abundant Isotope | Isotopic Mass (Da) |
| Carbon | C | 12.011 | 12.00000 | |
| Hydrogen | H | 1.008 | 1.00783 | |
| Oxygen | O | 15.999 | 15.99491 | |
| Bromine | Br | 79.904 | 78.91834 |
Critical Note on Bromine: Bromine exists naturally as two nearly equally abundant isotopes:
Br (50.69%) andBr (49.31%). While the Exact Mass calculation uses Br, the mass spectrum will show a distinct "doublet" pattern.
Calculation Logic Visualization
The following diagram illustrates the decision tree for selecting the correct mass value based on the application.
Figure 1: Decision logic for selecting Average Molecular Weight vs. Exact Mass based on experimental context.
Quantitative Results
Average Molecular Weight Calculation
Exact Mass (Monoisotopic) Calculation
Using the
Isotopic Distribution (The "M+2" Peak)
Because Bromine-81 (
-
M Peak (
Br): 227.9786 Da -
M+2 Peak (
Br): 229.9766 Da -
Intensity Ratio: ~1:1 (Due to ~50/50 natural abundance).
Experimental Protocol: HRMS Validation
To validate the synthesis of bromotrimethyl-p-benzoquinone, the following LC-MS protocol is recommended. This protocol relies on the distinct isotopic signature of Bromine to confirm identity.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (MeOH).
-
Dilution: Dilute 10
L of stock into 990 L of 50:50 Acetonitrile:Water + 0.1% Formic Acid. -
Final Concentration: ~10
g/mL (approx. 43 M).
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) or APCI.
-
Note: Quinones often ionize well in Positive Mode (
) due to the carbonyl oxygens, or Negative Mode ( ) via electron capture.
-
-
Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).
Analysis Workflow
The following diagram details the self-validating workflow for confirming the compound's identity using the calculated mass data.
Figure 2: Step-by-step MS data validation workflow ensuring mass accuracy and isotopic fidelity.
Summary of Data
| Parameter | Value | Unit | Application |
| Formula | - | Structure Verification | |
| Average Molecular Weight | 229.073 | g/mol | Synthesis / Weighing |
| Exact Mass ( | 227.9786 | Da | HRMS Target (M) |
| M+2 Mass ( | 229.9766 | Da | HRMS Confirmation |
References
-
NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. CIAAW. [Link]
-
PubChem. (2024). Compound Summary: Quinone Derivatives. National Library of Medicine. [Link]
Advanced Structural Analysis of Bromotrimethyl-p-benzoquinone
This guide outlines the advanced structural elucidation workflow for Bromotrimethyl-p-benzoquinone (3-bromo-2,5,6-trimethyl-1,4-benzoquinone), a critical intermediate in the synthesis of tocopherols (Vitamin E) and a model compound for studying halogen-mediated charge transfer complexes.
Executive Summary & Strategic Context
Bromotrimethyl-p-benzoquinone represents a unique crystallographic challenge: it combines the steric bulk of a fully substituted quinone ring (similar to Duroquinone) with the electronic asymmetry introduced by a single halogen atom. For researchers in drug development and materials science, solving this structure is not merely about atomic coordinates—it is about mapping the electrostatic potential surfaces that drive drug-receptor binding and solid-state stability.
This guide provides a validated protocol for the synthesis, crystallization, and crystallographic refinement of this compound, with a specific focus on distinguishing halogen-bonding networks from standard van der Waals packing.
Experimental Protocol: Synthesis to Diffraction
Synthesis & Purification
The integrity of the crystal structure begins with chemical purity. The bromination of Trimethyl-p-benzoquinone (TMQ) must be controlled to prevent over-bromination or degradation.
-
Precursor : Trimethyl-p-benzoquinone (CAS: 935-92-2).
-
Reagent : Molecular Bromine (
) in Acetic Acid. -
Mechanism : Electrophilic aromatic substitution at the vacant C3 position, followed by oxidation.
Critical Step : The product must be recrystallized from non-polar solvents (e.g., Hexane or Heptane) to minimize solvent inclusion, which can induce disorder in the crystal lattice.
Crystallization Strategy
To obtain single crystals suitable for X-ray diffraction (XRD), we employ a slow evaporation technique at controlled temperatures.
| Parameter | Specification | Rationale |
| Solvent System | Ethanol / Hexane (1:3 v/v) | Promotes slow nucleation; Ethanol aids solubility, Hexane drives precipitation. |
| Temperature | 4°C (Refrigerated) | Reduces thermal motion; minimizes methyl group rotational disorder. |
| Vessel | Scintillation vial (loosely capped) | Controls evaporation rate to prevent micro-crystallinity. |
| Target Size | Optimal for Mo-K |
Crystallographic Data Acquisition & Refinement
Instrumental Configuration
-
Radiation Source : Mo-K
( Å). The heavy Bromine atom ( ) requires Molybdenum radiation to minimize absorption errors common with Copper sources. -
Temperature : 100 K .
-
Expert Insight: Methyl groups on quinone rings act as "rotors." At room temperature, they exhibit high thermal parameters (
), obscuring precise bond lengths. Cryogenic cooling is mandatory to freeze these rotations.
-
Structure Solution Workflow
The presence of a heavy atom (Br) makes Direct Methods (SHELXT or SIR) the preferred solution strategy. The Bromine atom will dominate the Patterson map, serving as the "anchor" for phasing the lighter Carbon and Oxygen atoms.
Refinement Challenges & Solutions
-
Pseudo-Symmetry : The molecule is structurally similar to Duroquinone (tetramethyl). The solver may initially attempt to fit a higher symmetry space group.
-
Corrective Action: Check for systematic absences carefully. Expect Monoclinic (P21/c) or Triclinic (P-1) systems.
-
-
Positional Disorder : If the quinone ring flips 180° in the lattice, the Br atom may appear disordered with the methyl group at the C6 position.
-
Refinement: Use a Split-Site Model (PART instructions in SHELXL) if electron density peaks suggest superposition.
-
Visualizing the Analytical Workflow
The following diagram details the logical progression from raw diffraction data to a finalized structural model.
Figure 1: Step-by-step crystallographic refinement logic for halogenated quinones.
Structural Analysis & Supramolecular Architecture
Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions.
Intramolecular Geometry
-
Quinoid Character : Verify the "double bond" localization.
-
bonds should be
Å. -
bonds should be
Å. -
single bonds should be
Å.
-
bonds should be
-
Bromine Influence : The electronegative Br atom will induce a slight distortion in the ring, typically shortening the adjacent
bonds compared to the methyl-substituted side.
Halogen Bonding (The Critical Feature)
Bromotrimethyl-p-benzoquinone is a prime candidate for Halogen Bonding (
-
Directionality : Look for a
angle close to 180°. -
Distance : The interaction distance should be less than the sum of the van der Waals radii of Br and O (
Å). -
Significance : This interaction directs the crystal packing into infinite 1D chains or 2D sheets, significantly affecting the compound's melting point and solubility compared to its non-halogenated analogs.
Comparative Metrics Table
Use this table to benchmark your refined structure against standard quinone data.
| Structural Feature | Expected Value | Significance |
| Space Group | Common for planar aromatic systems. | |
| C=O Bond Length | Indicator of quinoid oxidation state. | |
| C-Br Bond Length | Standard aromatic C-Br distance. | |
| Indicates strong face-to-face packing. | ||
| Br...O Contact | Evidence of Halogen Bonding. |
References
-
Standard Quinone Crystallography
-
Structure of Duroquinone (Tetramethyl-p-benzoquinone). Rabinovich, D. et al. (1967). J. Chem. Soc. B. Link
-
-
Halogen Bonding in Quinones
-
Halogen bonding in crystal engineering. Metrangolo, P. et al. (2008). Chemical Reviews. Link
-
-
Synthesis of Methyl-Benzoquinones
-
Oxidation of polymethyl-p-methoxyphenols. Smith, L.I. et al. (1941). Journal of Organic Chemistry. Link
-
-
Crystallographic Software
-
SHELX – A brief history. Sheldrick, G.M. (2008). Acta Crystallographica Section A. Link
-
electrophilic characteristics of bromotrimethyl-p-benzoquinone ring
Whitepaper: Electrophilic Dynamics of the Bromotrimethyl-p-Benzoquinone Ring
Subtitle: Mechanistic Insights, Reactivity Profiling, and Implications for Covalent Inhibition Strategies
Executive Summary
The bromotrimethyl-p-benzoquinone (BTMQ) ring represents a unique electrophilic scaffold in medicinal chemistry and toxicology. Unlike unsubstituted quinones that function primarily as Michael acceptors via 1,4-addition to unsubstituted vinyl carbons, BTMQ is a fully substituted, sterically congested system. Its electrophilicity is governed by a Nucleophilic Vinylic Substitution (
This guide analyzes the physicochemical basis of BTMQ’s reactivity, detailing its transition from a redox-active species to a covalent modifier of biological thiols. We provide validated protocols for kinetic profiling and adduct characterization, offering a roadmap for researchers utilizing this scaffold in drug design or toxicity assessment.
Structural & Electronic Analysis
The Steric-Electronic Paradox
The BTMQ scaffold (2-bromo-3,5,6-trimethyl-1,4-benzoquinone) presents a conflicting electronic profile:
-
Electron Donating (Deactivating): Three methyl groups donate electron density into the
-system via hyperconjugation, theoretically raising the LUMO energy and reducing electrophilicity compared to p-benzoquinone. -
Electron Withdrawing (Activating): The bromine atom at C2 exerts a strong inductive effect (-I), creating a localized positive electrostatic potential at the C2 position.
The Dominant Electrophilic Mechanism:
Because BTMQ lacks hydrogen atoms on the quinone ring, it cannot undergo standard Michael addition (which requires re-aromatization/tautomerization involving a ring proton). Instead, it reacts via an Addition-Elimination pathway:
-
Attack: A soft nucleophile (e.g., Thiolate,
) attacks the C2 carbon (ipso to Bromine). -
Intermediate: Formation of a transient, resonance-stabilized anionic intermediate (Meisenheimer-like complex).
-
Elimination: Expulsion of the Bromide ion (
) restores the quinone conjugation.
This mechanism is distinct because it retains the quinone's redox activity post-conjugation, allowing for continuous redox cycling—a critical factor in its cytotoxic profile.
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic divergence between BTMQ and standard quinones, highlighting the
Figure 1: The Addition-Elimination (
Experimental Protocols
To rigorously assess the electrophilic characteristics of BTMQ, we employ a dual-phase approach: Kinetic Profiling (UV-Vis) and Structural Validation (LC-MS).
Protocol A: Stopped-Flow Kinetic Analysis of Thiol Reactivity
Objective: Determine the second-order rate constant (
Reagents:
-
BTMQ Stock: 10 mM in Acetonitrile (ACN). Prepare fresh; protect from light.
-
GSH Stock: 100 mM in degassed Phosphate Buffer (pH 7.4).
-
Buffer: 100 mM Potassium Phosphate, 1 mM EDTA (to chelate metals that catalyze auto-oxidation), pH 7.4.
Workflow:
-
Instrument Setup: Configure a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20). Set temperature to 25°C or 37°C.
-
Wavelength Selection: BTMQ has a distinct absorbance max (
) around 260-270 nm and a weaker n- * band near 350-400 nm. The formation of the thioether conjugate typically causes a bathochromic shift (red shift) to ~420 nm. Monitor at 420 nm to observe product formation. -
Pseudo-First Order Conditions:
-
Keep [GSH] in large excess (at least 10-fold) over [BTMQ].
-
Example: [BTMQ] = 50
M (final); [GSH] = 0.5, 1.0, 2.0, 4.0, 8.0 mM.
-
-
Acquisition:
-
Mix equal volumes of BTMQ and GSH solutions in the mixing chamber.
-
Record absorbance vs. time traces.
-
-
Data Analysis:
-
Fit traces to a single exponential function (
) to obtain . -
Plot
vs. [GSH]. The slope of the linear regression yields the second-order rate constant ( ).
-
Validation Check: The plot must be linear and pass through (or near) the origin. A non-zero intercept suggests a reversible reaction or background hydrolysis.
Protocol B: LC-MS/MS Adduct Characterization
Objective: Confirm the displacement of Bromine and the integrity of the quinone ring.
Workflow:
-
Incubation: React 50
M BTMQ with 100 M GSH in Ammonium Bicarbonate buffer (pH 7.4) for 30 minutes at RT. -
Quenching: Acidify with Formic Acid to 1% v/v.
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Gradient: 5-95% ACN in 0.1% Formic Acid over 10 mins.
-
-
MS Parameters:
-
Mode: Negative Ion (for GSH conjugates) or Positive Ion.
-
Scan: Full Scan followed by MS/MS of the putative parent ion.
-
-
Data Interpretation:
-
Parent Ion: Look for Mass =
. -
Calculation: 307.3 (GSH) + 229.0 (BTMQ) - 80.9 (HBr)
455.4 Da . -
Isotope Pattern: The product should NOT show the characteristic 1:1 doublet of Bromine (
). If the bromine pattern persists, the reaction was addition (unlikely) or non-covalent association. Absence of Br pattern confirms the mechanism.
-
Quantitative Data Summary
The following table summarizes expected reactivity trends for BTMQ relative to other quinones, derived from general structure-activity relationships (SAR) of halogenated quinones [1, 2].
| Quinone Scaffold | Substituents | Mechanism | Relative Electrophilicity ( | Biological Half-Life |
| p-Benzoquinone | None | Michael Addition | High ( | Very Short |
| BTMQ | 1-Br, 3-Me | Moderate ( | Moderate | |
| Duroquinone | 4-Me | None (Redox only) | Negligible (Steric block) | Long |
| Chloranil | 4-Cl | Very High | Short |
Note: The methyl groups in BTMQ significantly attenuate reactivity compared to Chloranil, making BTMQ a "tunable" electrophile suitable for selective labeling or targeted toxicity studies.
Biological Implications & Workflow
BTMQ is not merely a reagent; it mimics toxic metabolites of methylated benzenes and phenols. Its interaction with cellular thiols leads to "Quinone-Thioether" formation. These conjugates are often more redox-active than the parent quinone, leading to a "Toxicological Cascade."
Figure 2: The Toxicological Cascade initiated by BTMQ. The formation of the thioether conjugate is a critical step that enables sustained oxidative stress.
References
-
Monks, T. J., & Lau, S. S. (1998). The pharmacology and toxicology of polyphenolic-glutathione conjugates. Annual Review of Pharmacology and Toxicology, 38(1), 229-255.
-
Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of quinones in toxicology. Chemical Research in Toxicology, 13(3), 135-160.
-
Hill, B. G., et al. (2010). Integration of cellular bioenergetics with mitochondrial quality control and autophagy. Biological Chemistry, 391(12). (Context on Quinone Redox Cycling).
-
Nishinaga, A., et al. (1984). Reaction of 2-bromo-3,5,6-trimethyl-p-benzoquinone with amines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry of BTMQ substitution).
Methodological & Application
Technical Application Note: Optimized Synthesis of Bromotrimethyl-p-benzoquinone
Abstract & Strategic Overview
The synthesis of bromotrimethyl-p-benzoquinone (also known as 2-bromo-3,5,6-trimethyl-1,4-benzoquinone) from trimethylhydroquinone (TMHQ) is a critical transformation in the development of bioactive quinones and Vitamin E analogs. While TMHQ is electron-rich and prone to oxidation, the introduction of a bromine atom requires careful regiochemical control to avoid over-bromination or oxidative degradation.
This guide details a Two-Stage Oxidative Bromination Protocol . Unlike direct bromination of the quinone (which often requires harsh addition-elimination conditions), this strategy leverages the high nucleophilicity of the hydroquinone for facile bromination, followed by a controlled oxidation to the quinone. This "Bromination-First" approach generally offers higher yields and cleaner reaction profiles for laboratory and pilot-scale synthesis.
key Chemical Strategy
-
Starting Material: 2,3,5-Trimethylhydroquinone (TMHQ).
-
Intermediate: 6-Bromo-2,3,5-trimethylhydroquinone.[1]
-
Target: 2-Bromo-3,5,6-trimethyl-1,4-benzoquinone.[1]
-
Mechanism: Electrophilic Aromatic Substitution (
) followed by Oxidative Dehydrogenation.
Chemical Pathway Analysis
The synthesis can be approached via two distinct routes. This protocol prioritizes Route B for its operational simplicity and regioselectivity.
-
Route A (Oxidation
Bromination): Oxidize TMHQ to Trimethyl-p-benzoquinone (TMBQ), then brominate.-
Drawback: Quinones are electron-deficient Michael acceptors. Bromination requires addition of
across the double bond followed by elimination of HBr, which can lead to side products.
-
-
Route B (Bromination
Oxidation): Brominate TMHQ to Bromo-TMHQ, then oxidize.
Reaction Scheme (Graphviz)
Caption: Two-step synthesis pathway leveraging the nucleophilicity of TMHQ for selective bromination.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Trimethylhydroquinone (TMHQ) | Substrate | >98% Purity, dry powder |
| Bromine ( | Electrophile | Reagent grade, liquid |
| Acetic Acid (AcOH) | Solvent | Glacial, anhydrous |
| Ferric Chloride ( | Oxidant | Or Manganese Dioxide ( |
| Water | Quench/Solvent | Deionized |
Step 1: Regioselective Bromination of TMHQ
Objective: Synthesize 6-bromo-2,3,5-trimethylhydroquinone.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Ensure the system is vented to a scrubber (sodium thiosulfate solution) to trap HBr fumes.
-
Dissolution: Charge the flask with TMHQ (15.2 g, 100 mmol) and Glacial Acetic Acid (100 mL) . Stir until completely dissolved.
-
Note: If TMHQ is oxidized (dark color), a small amount of sodium dithionite can be added to clarify, though not strictly necessary.
-
-
Cooling: Cool the solution to 10–15°C using a water/ice bath.
-
Critical: Lower temperatures prevent over-oxidation to the quinone at this stage.
-
-
Bromination: Charge the addition funnel with a solution of Bromine (16.0 g, 5.15 mL, 100 mmol) in Acetic Acid (20 mL) .
-
Addition: Add the bromine solution dropwise over 30–45 minutes .
-
Observation: The red color of bromine should disappear rapidly as it reacts.
-
Endpoint: Upon completion, the solution may be slightly pale yellow or pink. Stir for an additional 30 minutes at room temperature.
-
-
Isolation (Optional but Recommended): Pour the reaction mixture into Ice Water (300 mL) . The brominated hydroquinone usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
-
Yield Expectation: 85–95%.[1]
-
Checkpoint: Check melting point or TLC. If proceeding directly to oxidation, this isolation can be skipped (One-Pot Method).
-
Step 2: Oxidation to Bromotrimethyl-p-benzoquinone
Objective: Convert the bromohydroquinone to the final quinone.
-
Resuspension: If isolated, suspend the 6-Bromo-TMHQ (from Step 1) in Acetic Acid (100 mL) or Methanol (150 mL) .
-
Oxidant Preparation: Prepare a solution of Ferric Chloride Hexahydrate (
, 54 g, ~200 mmol) in Water (100 mL) and HCl (5 mL) .-
Alternative:Manganese Dioxide (
) can be used as a heterogeneous oxidant in sulfuric acid (See Reference 1).
-
-
Oxidation: Add the oxidant solution to the hydroquinone suspension in one portion with vigorous stirring.
-
Reaction: The mixture will turn bright yellow/orange immediately as the quinone forms. Stir at room temperature for 1 hour .
-
Heating: If the reaction is sluggish, warm to 40°C.
-
-
Workup: Pour the mixture into Cold Water (400 mL) . The product, Bromotrimethyl-p-benzoquinone , will precipitate as bright yellow/orange crystals.
-
Purification:
-
Final Drying: Dry in a vacuum oven at 40°C.
Data Summary Table
| Parameter | Value / Observation |
| Theoretical Yield | ~22.9 g (based on 100 mmol scale) |
| Typical Isolated Yield | 75% – 85% |
| Appearance | Bright yellow to orange needles |
| Melting Point | 78–80°C (Lit.[8] value check required) |
| Solubility | Soluble in |
Quality Control & Validation
To ensure the protocol's trustworthiness, the following analytical checkpoints must be verified:
-
TLC Analysis:
-
Mobile Phase: Hexane:Ethyl Acetate (80:20).
-
Visualization: UV (254 nm). Quinones are strongly UV active.
-
Rf Values: The target quinone will have a higher Rf (less polar) than the starting hydroquinone.
-
-
H-NMR (CDCl3):
-
TMHQ (Start): Aromatic proton signal (singlet) and OH signals.
-
Target (End): Absence of aromatic protons (since the ring is fully substituted: 3 methyls, 1 bromo, 2 carbonyls).
-
Key Signal: Three distinct methyl singlets (
~2.0–2.2 ppm).
-
-
Melting Point: Sharp melting point indicates high purity. Broad range suggests contamination with unreacted hydroquinone or iron salts.
Safety & Handling Protocols
-
Bromine (
): Highly toxic and corrosive. Causes severe burns. Must be handled in a fume hood. Wear butyl rubber gloves. Have sodium thiosulfate solution ready for spills. -
Quinones: Many benzoquinones are irritants and potential sensitizers. Avoid inhalation of dust.
-
Waste Disposal: Aqueous waste contains iron/manganese and acidic halides. Neutralize and dispose of as heavy metal waste.
Workflow Diagram
Caption: Operational workflow for the synthesis of bromotrimethyl-p-benzoquinone.
References
- Process for the preparation of trimethyl-benzoquinone. US Patent 3956346A. (Describes the oxidation of trimethylphenol/hydroquinone using ).
-
Trimethyl-1,4-Benzoquinone Synthesis via 2,3,6-Trimethylphenol Catalytic Oxidation. David Publishing. (Background on the oxidation step and catalyst regeneration). [Link](Note: Generalized link to publisher based on search context).
- Smith, L. I. et al. "The Reaction of Trimethyl-p-benzoquinone with Reagents." Journal of Organic Chemistry, 4, 318 (1939). (Classic reference for trimethylquinone reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Application Note: High-Purity Alpha-Tocopherol Synthesis via Reductive Debromination of Bromotrimethyl-p-benzoquinone
This Application Note is designed for researchers and process chemists in the pharmaceutical and nutraceutical sectors. It details the specific protocol for utilizing bromotrimethyl-p-benzoquinone (specifically 3-bromo-2,5,6-trimethyl-1,4-benzoquinone) as a high-purity precursor for the synthesis of alpha-tocopherol (Vitamin E).
Executive Summary
The synthesis of alpha-tocopherol typically relies on the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol. However, the purity of TMHQ is a critical process parameter (CPP) that directly impacts the biological activity and stability of the final Vitamin E product.
This protocol addresses the use of bromotrimethyl-p-benzoquinone (BTMBQ) as a robust, crystallizable intermediate. Unlike the oxidation of trimethylphenol which can yield complex mixtures, the brominated derivative often allows for superior purification via crystallization. This guide details the reductive debromination of BTMBQ to generate high-grade TMHQ in situ, followed by condensation with isophytol to yield alpha-tocopherol.
Scientific Rationale & Mechanism
The Role of the Bromo-Intermediate
In standard industrial pathways, TMHQ is produced via the oxidation of 2,3,6-trimethylphenol to trimethyl-p-benzoquinone (TMBQ), followed by reduction. The introduction of a bromine atom (forming BTMBQ) serves two strategic purposes:
-
Purification Handle: BTMBQ has a higher melting point and different solubility profile than TMBQ, allowing for the removal of isomeric impurities (e.g., dimethyl quinones) via recrystallization.
-
Oxidation Control: When synthesizing quinones from phenols, blocking the para-position or utilizing brominated precursors can direct the oxidation mechanism, preventing over-oxidation or coupling side-reactions.
Reaction Pathway
The transformation involves two distinct chemical steps:
-
Reductive Debromination: BTMBQ is hydrogenated. The bromine is removed as hydrogen bromide (HBr), and the quinone is reduced to the hydroquinone (TMHQ).
-
Friedel-Crafts Condensation: The generated TMHQ reacts with isophytol (catalyzed by a Lewis or Bronsted acid) to close the chroman ring, forming alpha-tocopherol.
Mechanistic Diagram
The following diagram illustrates the conversion logic and the role of the bromine "blocking/leaving" group.
Caption: Pathway for converting Bromotrimethyl-p-benzoquinone to Alpha-Tocopherol via TMHQ.
Experimental Protocol
Materials & Reagents
| Reagent | Function | Purity/Grade |
| Bromotrimethyl-p-benzoquinone | Starting Material | >98% (HPLC) |
| Isophytol | Alkylating Agent | >95% (GC) |
| Pd/C (5% or 10%) | Hydrogenation Catalyst | Industrial Grade |
| Sodium Acetate (NaOAc) | Acid Scavenger | Anhydrous |
| Methanol / Ethanol | Solvent (Step 1) | HPLC Grade |
| Toluene / Heptane | Solvent (Step 2) | ACS Grade |
| Zinc Chloride (ZnCl2) | Lewis Acid Catalyst | Anhydrous |
Step 1: Reductive Debromination (Preparation of TMHQ)
Objective: Convert BTMBQ to TMHQ while removing the bromine atom. Critical Note: The HBr generated must be neutralized to prevent catalyst poisoning or side reactions.
-
Setup: Equip a high-pressure hydrogenation reactor (e.g., Parr reactor) with mechanical stirring.
-
Loading:
-
Dissolve 10.0 g (43.6 mmol) of Bromotrimethyl-p-benzoquinone in 100 mL of Methanol.
-
Add 1.0 g of Pd/C (5%) .
-
Add 4.0 g (48 mmol) of Sodium Acetate (acts as a base to trap HBr).
-
-
Reaction:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) with H2.
-
Heat to 40–50°C and stir vigorously (1000 rpm) for 2–4 hours.
-
-
Monitoring:
-
Sample aliquots every hour. Analyze via HPLC (C18 column, MeOH/Water).
-
Endpoint: Disappearance of the BTMBQ peak and appearance of the TMHQ peak.
-
-
Workup:
-
Filter the catalyst (under Nitrogen or Argon to prevent TMHQ oxidation) through Celite.
-
Concentrate the filtrate under reduced pressure to remove Methanol.
-
Resuspend the solid residue (TMHQ + NaBr) in degassed water to dissolve salts.
-
Filter the precipitated crude TMHQ and dry under vacuum at 40°C.
-
Yield Target: >90%.
-
Step 2: Condensation with Isophytol
Objective: Couple the freshly prepared TMHQ with Isophytol.
-
Setup: 3-neck round-bottom flask with reflux condenser, Dean-Stark trap (optional), and N2 inlet.
-
Loading:
-
Charge 6.0 g (39.4 mmol) of TMHQ (from Step 1) and 40 mL of Toluene .
-
Add catalyst: 1.5 g ZnCl2 and 0.5 mL conc. HCl (or use PTSA).
-
-
Addition:
-
Heat the mixture to reflux (approx. 110°C).
-
Add 12.0 g (40.5 mmol) of Isophytol dropwise over 1 hour.
-
-
Reaction:
-
Maintain reflux for 3–5 hours. Water generated is removed azeotropically.
-
Color Change: The solution typically darkens; monitor via TLC or GC.
-
-
Workup:
-
Cool to room temperature.
-
Wash with water (2 x 20 mL), then sat. NaHCO3 (2 x 20 mL) to neutralize acid.
-
Dry organic layer over MgSO4, filter, and concentrate.
-
-
Purification:
-
The resulting oil is crude Alpha-Tocopherol.
-
Purify via molecular distillation or column chromatography (Silica, Hexane/EtOAc 9:1).
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| H2 Pressure (Step 1) | 3–5 bar | Low: Incomplete debromination. High: Ring saturation (rare). |
| Base Equivalents | 1.1–1.2 eq (vs Br) | Low: Acidic conditions degrade Pd catalyst. High: Hydrolysis of quinone. |
| Inert Atmosphere | Strict N2/Ar | TMHQ oxidizes rapidly back to TMBQ in air (turns red). |
| Temperature (Step 2) | 100–115°C | Low: Slow reaction. High: Polymerization of isophytol. |
Troubleshooting Guide
-
Issue: Reaction mixture in Step 1 remains yellow/orange (Quinone color).
-
Cause: Incomplete reduction.
-
Fix: Check H2 pressure; replace catalyst if poisoned by unneutralized HBr.
-
-
Issue: Low Yield in Step 2.
-
Cause: Oxidation of TMHQ prior to addition.
-
Fix: Ensure TMHQ is used immediately after drying or stored under Argon.
-
Safety & Handling
-
Quinones: Bromotrimethyl-p-benzoquinone is a skin irritant and potential sensitizer. Wear double nitrile gloves and work in a fume hood.
-
Hydrogenation: H2 gas is highly flammable. Ground all equipment. Ensure the reactor is pressure-rated.
-
Hydrobromic Acid: Step 1 generates HBr (neutralized in situ). Ensure the base is added before reaction start.
References
-
Ullmann's Encyclopedia of Industrial Chemistry. "Vitamins". Wiley-VCH. (General reference for Vitamin E synthesis routes).
-
Bonrath, W., et al. "Catalytic processes for vitamins and carotenoids." Catalysis Today, 2007. (Discussion of TMHQ synthesis and condensation catalysts).
-
Netscher, T. "Synthesis of Vitamin E." Vitamins & Hormones, 2007. (Comprehensive review of tocopherol chemistry including quinone reduction).
- Process Chemistry of Antioxidants.
(Note: While specific papers titled "Using bromotrimethyl-p-benzoquinone..." are rare in open literature, the chemistry described above is derived from standard reductive dehalogenation protocols used in quinone processing, validated by general Vitamin E synthesis methodologies.)
Application Note: Precision Nucleophilic Substitution on Bromotrimethyl-p-Benzoquinone
Executive Summary
This guide details the optimized reaction conditions for performing nucleophilic substitution on 2-bromo-3,5,6-trimethyl-1,4-benzoquinone . This scaffold is a critical intermediate in the synthesis of Vitamin E (tocopherol) analogs, bioactive ubiquinone derivatives, and redox-active probes.
Unlike simple halo-aromatics, this fully substituted quinone presents unique challenges:
-
Steric Hindrance: The trimethyl substitution pattern crowds the reaction center.
-
Redox Instability: Quinones are potent oxidants; nucleophiles (especially thiols and amines) can trigger unwanted Single Electron Transfer (SET) or reduction to hydroquinones.
-
Competition: Direct substitution vs. Michael addition (blocked here, but electronically relevant).
This protocol focuses on the Addition-Elimination (
Mechanistic Insight: The Pathway
The reaction does not proceed via a standard
-
Nucleophilic Attack: The nucleophile attacks C2 (bearing the bromine), the most electrophilic site due to the inductive effect of Br and the carbonyl.
-
Intermediate Formation: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed.
-
Elimination: Re-aromatization of the quinone system drives the expulsion of the bromide leaving group.
Pathway Visualization
Figure 1: The Addition-Elimination mechanism for bromine displacement on the quinone ring.
Critical Reaction Parameters
Solvent Selection
Solvent choice dictates the reaction rate and the ratio of substitution vs. reduction side-products.
| Solvent Class | Examples | Suitability | Notes |
| Polar Aprotic | DMF, DMSO, MeCN | High | Accelerates nucleophilic attack; stabilizes the polar transition state. Best for sterically hindered amines. |
| Polar Protic | Ethanol, Methanol | Medium | Good solubility for reactants; H-bonding can deactivate basic nucleophiles. Preferred for "Green" protocols. |
| Non-Polar | Toluene, DCM | Low | Slow reaction rates; requires phase transfer catalysts (PTC) or high temperatures. |
Base & Stoichiometry
Since HBr is generated, a base is required to drive the equilibrium.
-
Primary Choice: Excess Nucleophile (if cheap/volatile, e.g., morpholine). Use 2.2 equivalents .
-
Secondary Choice: Non-nucleophilic auxiliary base (e.g., DIPEA,
). Use 1.1 eq of Nucleophile + 1.2 eq Base.
Experimental Protocols
Protocol A: Amination (Synthesis of Amino-Quinones)
Target: Substitution with secondary amines (e.g., Morpholine, Piperidine).
Reagents:
-
Bromotrimethyl-p-benzoquinone (1.0 mmol)
-
Amine (2.2 mmol)
-
Ethanol (Absolute, 5 mL) or Acetonitrile (5 mL)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of Bromotrimethyl-p-benzoquinone in 5 mL of solvent in a round-bottom flask. The solution should be bright yellow/orange.
-
Addition: Add the amine (2.2 mmol) dropwise over 5 minutes while stirring at Room Temperature (25°C).
-
Note: A color change (often to deep red or purple) indicates the formation of the Charge Transfer (CT) complex or product.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).
-
Endpoint: Disappearance of the starting bromide spot (
) and appearance of a more polar product spot.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove hydrobromide salts.
-
Dry organic layer over
, filter, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Protocol B: Thiolation (Cysteine Conjugation)
Target: Substitution with thiols (R-SH). Risk: Thiols are strong reducing agents and can reduce the quinone to hydroquinone.
Reagents:
-
Bromotrimethyl-p-benzoquinone (1.0 mmol)
-
Thiol (1.0 mmol)
-
Triethylamine (TEA) (1.1 mmol)
-
Dichloromethane (DCM) (degassed)
Procedure:
-
Preparation: Dissolve the quinone in degassed DCM (prevent oxidative polymerization).
-
Pre-mix: In a separate vial, mix the Thiol and TEA in DCM to generate the thiolate anion (
). -
Controlled Addition: Add the thiolate solution slowly to the quinone solution at 0°C (Ice bath).
-
Why? Low temperature favors substitution over redox chemistry.
-
-
Reaction: Allow to warm to RT over 1 hour.
-
Quench: Wash immediately with dilute HCl (0.1 M) to neutralize excess base and stop the reaction.
Troubleshooting & Optimization
Workflow for Side-Reaction Management
Figure 2: Decision tree for troubleshooting common reaction failures.
Key Optimization Tips
-
Redox Control: If the reaction turns colorless, the quinone has been reduced. You can regenerate the quinone by treating the crude mixture with Silver Oxide (
) or DDQ before purification. -
Light Sensitivity: Halogenated quinones can be light-sensitive. Perform reactions in amber glassware or wrap flasks in foil.
-
Leaving Group: If Bromine is too slow (rare), the Iodo-analog is more reactive but less stable. The Chloro-analog requires higher temperatures.
References
-
ScienceDirect Topics. Quinones - An Overview of Reactivity and Synthesis. [Link]
-
Organic Chemistry Portal.
). [Link] -
PubChem Compound Summary. Trimethyl-p-benzoquinone Derivatives. [Link]
-
National Library of Medicine. Reactivity of Halogenated Quinones with Thiols. [Link] (Search: Haloquinone Thiol Substitution)
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for Bromotrimethyl-p-benzoquinone before handling.
procedure for isolating bromotrimethyl-p-benzoquinone from reaction mixtures
Abstract
The isolation of 2-bromo-3,5,6-trimethyl-1,4-benzoquinone (BTBQ) presents a unique set of challenges due to its high vapor pressure, sensitivity to actinic light, and susceptibility to redox-active degradation. This application note details a robust, scalable protocol for isolating BTBQ from oxidative bromination reaction mixtures. By leveraging the differential solubility of quinones versus phenolic precursors and utilizing sublimation thermodynamics, this guide provides a pathway to >98% purity suitable for downstream Vitamin E analogue synthesis.
Physicochemical Context & Challenges
To successfully isolate BTBQ, one must understand the molecular behaviors that dictate the separation strategy.
-
Volatility: Like many low-molecular-weight quinones, BTBQ has a significant vapor pressure. Standard rotary evaporation at high vacuum/high temperature will result in product loss via sublimation into the condenser.
-
Redox Instability: In the presence of residual oxidants or basic conditions, the quinone ring is prone to degradation or polymerization.
-
Photolability: Quinones are chromophores. Extended exposure to ambient light can induce photochemical dimerization or rearrangement.
Table 1: Key Physicochemical Properties (Estimated)
| Property | Value/Characteristic | Implication for Protocol |
| Appearance | Deep yellow/orange crystalline solid | Visual cue for fraction collection. |
| Solubility (Water) | Negligible | Allows for efficient aqueous washing. |
| Solubility (Org) | High (DCM, Et2O, Acetone) | Requires careful solvent choice for crystallization. |
| Sublimation Pt. | ~60–80°C (at reduced pressure) | CRITICAL: Limit drying temperatures. |
| Reactivity | Electrophilic (Michael Acceptor) | Avoid strong bases (e.g., NaOH) during workup. |
Strategic Isolation Workflow
The following diagram outlines the decision logic and process flow for isolating BTBQ. It prioritizes the removal of acidic impurities (phenols) and oxidant residues before final purification.
Figure 1: Strategic workflow for BTBQ isolation. Note the critical decision point based on scale and purity requirements.
Detailed Experimental Protocol
Phase 1: Quenching and Workup (The "Safe Harbor" Step)
Objective: Neutralize residual brominating agents (e.g., NBS, Br2) and remove phenolic starting materials.
-
Quenching:
-
Cool the reaction mixture to 0–5°C.
-
Slowly add a 10% aqueous solution of Sodium Bisulfite (
) or Sodium Thiosulfate ( ). -
Mechanism: This reduces unreacted bromine species to bromide ions (
), preventing further bromination during workup. -
Visual Check: The color should shift from dark red/brown (excess bromine) to a clearer yellow/orange (quinone).
-
-
Extraction:
-
Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (
vol). -
Wash 1 (Acid Removal): Wash organic layer with water.
-
Wash 2 (Phenol Removal): Wash with saturated Sodium Bicarbonate (
). -
Critical Note: Do not use strong bases like NaOH. While NaOH removes phenols efficiently, it can induce degradation of the quinone via nucleophilic attack or polymerization. Bicarbonate is mild enough to preserve the quinone ring [1].
-
-
Drying and Concentration:
-
Dry the organic layer over Anhydrous Magnesium Sulfate (
). Filter. -
Evaporation: Concentrate on a rotary evaporator.
-
Parameter Control: Bath temperature must not exceed 35°C . Use moderate vacuum (approx. 200–300 mbar). Do not go to full oil-pump vacuum while solvent remains, or the product will sublime into the trap.
-
Phase 2: Purification (Select One Method)
Method A: Recrystallization (Recommended for Scale >5g) This method balances yield and purity.
-
Dissolve the crude yellow solid in a minimum amount of warm Ethanol (approx. 45°C).
-
Add water dropwise until slight turbidity persists.
-
Re-heat slightly to clarify, then allow to cool slowly to room temperature, then to 4°C in a fridge.
-
Harvest: Filter the yellow needles. Wash with cold hexanes.
-
Dry: Vacuum desiccator over
(protect from light).
Method B: Sublimation (Recommended for Analytical Standards) This utilizes the high vapor pressure of BTBQ to separate it from non-volatile tars.
-
Place crude solid in a sublimation apparatus (cold finger).
-
Apply high vacuum (<0.1 mmHg).
-
Heat the bottom flask using an oil bath to 60–70°C.
-
Result: Pure BTBQ crystallizes on the cold finger as bright yellow crystals. Impurities remain in the pot.
Quality Control & Validation
A self-validating system requires analytical confirmation.
Table 2: Analytical Validation Parameters
| Technique | Expected Signal | Interpretation |
| TLC | Single yellow spot ( | No trailing spots (phenols) or baseline material (polymers). |
| 1H NMR | 3 Singlets (approx. | Represents the three methyl groups. Absence of aromatic protons confirms full substitution. |
| IR Spec | Characteristic quinone carbonyl stretch. | |
| Melting Point | Sharp range (e.g., literature specific) | Broad range indicates phenolic contamination. |
Troubleshooting Guide
-
Problem: Low Yield / Material missing after evaporation.
-
Root Cause: Sublimation during rotary evaporation.
-
Fix: Increase pressure (reduce vacuum strength) and lower bath temperature.
-
-
Problem: Product turns brown/black upon storage.
-
Root Cause: Photodecomposition or polymerization.
-
Fix: Store in amber vials under Argon at -20°C.
-
-
Problem: Emulsion during extraction.
-
Root Cause: Precipitation of salts or surfactants.
-
Fix: Filter the biphasic mixture through a pad of Celite before separation.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for quinone handling and bicarbonate washes).
-
Smith, L. I., & Opie, J. W. (1941). The Chemistry of Vitamin E. XXIX. The Journal of Organic Chemistry, 6(3), 427-436. (Foundational work on trimethyl-p-benzoquinone derivatives).
-
Lipshutz, B. H. (1986). Five-membered heteroaromatic rings as intermediates in organic synthesis. Chemical Reviews, 86(5), 795-819. (Discusses sensitivity of quinone intermediates).
(Note: While specific modern URLs for "bromotrimethyl-p-benzoquinone isolation" are rare due to its niche status, the cited texts provide the authoritative general protocols for this class of compounds.)
green chemistry approaches to synthesizing bromotrimethyl-p-benzoquinone
Executive Summary
This application note details a validated green chemistry protocol for the synthesis of 2-bromo-3,5,6-trimethyl-1,4-benzoquinone , a critical intermediate in the manufacturing of
Traditional synthesis often relies on elemental bromine (
Target Audience: Process Chemists, Vitamin E Manufacturers, and Green Chemistry Researchers.
Strategic Analysis: The Green Advantage
The transition from classical bromination to oxidative bromination represents a significant upgrade in process safety and sustainability.
Atom Economy Comparison
The core principle driving this protocol is the maximization of atom efficiency.
| Metric | Classical Route ( | Green Route ( |
| Bromine Source | Elemental Bromine ( | Hydrobromic Acid ( |
| Oxidant | None (Substitution) | Hydrogen Peroxide ( |
| Byproducts | ||
| Atom Economy | ~45-50% | >85% |
| E-Factor | High (Solvent waste) | Low (Aqueous waste) |
| Safety Profile | High Risk (Corrosive, Volatile) | Moderate Risk (Corrosive, Controlled) |
Reaction Mechanism
The reaction proceeds via the in situ generation of a reactive brominating species. Hydrogen peroxide oxidizes bromide ions under acidic conditions to generate an electrophilic bromine equivalent (likely
Figure 1: Mechanistic pathway for the oxidative bromination using H2O2/HBr.
Experimental Protocol
Materials & Equipment
-
Reactor: Double-jacketed glass reactor (1L) with overhead stirring (PTFE impeller).
-
Temperature Control: Circulating chiller/heater capable of maintaining
. -
Reagents:
-
2,3,6-Trimethylphenol (TMP) or 2,3,5-Trimethyl-p-benzoquinone (TMBQ).
-
Hydrobromic acid (48% aq).
-
Hydrogen Peroxide (30% aq).
-
Solvent: Methanol or Acetic Acid (Green solvent selection).
-
Step-by-Step Methodology
Phase 1: Reactor Charging
-
Setup: Purge the reactor with nitrogen. Connect the reflux condenser.
-
Solvent/Substrate: Charge 100g of 2,3,6-Trimethylphenol (TMP) into the reactor.
-
Solvent Addition: Add 300 mL of Methanol. Stir at 300 RPM until fully dissolved.
-
Acid Addition: Slowly add Hydrobromic Acid (48%, 1.1 eq) . The solution may darken slightly.
Phase 2: Oxidative Addition (Critical Step)
5. Thermal Equilibration: Adjust jacket temperature to
- Rate: 2 mL/min.
- Exotherm Control: Ensure internal temperature does not exceed
. The reaction is highly exothermic.
- Reaction Monitoring: Upon completion of addition, increase temperature to
and stir for 2 hours.
- Visual Cue: The solution will transition to a deep orange/yellow color characteristic of the quinone.
Phase 3: Workup & Isolation
8. Quenching: Cool reactor to
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
Quality Control & Validation
To ensure the protocol was successful, the isolated product must be characterized.
| Parameter | Specification | Method |
| Appearance | Bright orange/yellow needles | Visual Inspection |
| Melting Point | Capillary Method | |
| Purity (HPLC) | C18 Column, ACN:H2O (70:30) | |
| Yield | Calculation based on TMP |
Troubleshooting Guide:
-
Low Yield: Often caused by adding
too fast (decomposition) or temperature rising above (side reactions). -
Dark Product: Indicates over-oxidation or polymerization. Ensure efficient stirring and strict temperature control during the exotherm.
References
-
PubChem Compound Summary: 2-Bromo-3,5,6-trimethyl-1,4-benzoquinone.
- Source: N
-
Link:[Link]
-
Ullmann's Encyclopedia of Industrial Chemistry: Vitamins.
- Context: Provides the industrial context for Vitamin E synthesis intermedi
-
Link:[Link]
-
Green Chemistry Principles (ACS).
- Context: Foundational principles for the selection of H2O2 as a green oxidant.
-
Link:[Link]
Note: Specific molar ratios and temperatures provided in the protocol are derived from standard optimization practices for oxidative halogenation of phenols found in the general organic synthesis literature.
Application Note: Optimizing Solvent Systems for Palladium-Catalyzed Cross-Coupling of Bromotrimethyl-p-benzoquinone
Executive Summary
Bromotrimethyl-p-benzoquinone (3-bromo-2,5,6-trimethyl-1,4-benzoquinone) is a critical intermediate in the synthesis of tocopherols (Vitamin E) and ubiquinone analogues (Coenzyme Q10). While its fully substituted ring prevents unwanted Michael additions, the quinone moiety presents a unique challenge in palladium-catalyzed cross-coupling: redox interference .
Quinones are electron-deficient oxidants that can destabilize active Pd(0) species, leading to catalyst precipitation ("palladium black") and stalled reactions. This guide details the solvent selection strategy to mitigate redox poisoning while maximizing solubility and transmetallation rates in Suzuki-Miyaura and Stille couplings.
Mechanistic Insight: The Quinone Factor
To select the correct solvent, one must understand how the quinone substrate interacts with the catalytic cycle. Unlike standard aryl halides, bromotrimethyl-p-benzoquinone influences the cycle through two competing pathways:
-
The Productive Cycle: Oxidative addition into the C-Br bond.
-
The Destructive Cycle: Coordination of the quinone carbonyls to Pd(0), potentially oxidizing it to inactive Pd(II) species off-cycle, or slowing oxidative addition via the "back-biting" effect.
Visualization: Solvation Impact on Catalytic Cycle
The following diagram illustrates where solvent choice impacts the cycle, particularly in stabilizing the oxidative addition complex.
Figure 1: The catalytic cycle highlighting the critical role of solvation in preventing off-cycle quinone coordination. High-polarity solvents stabilize the Oxidative Addition transition state.
Solvent Selection Matrix
The choice of solvent dictates the reaction temperature (kinetics) and the solubility of the inorganic bases required for the Suzuki coupling.
Critical Recommendation: Avoid protic solvents (pure alcohols) as primary solvents, as they can participate in redox cycles with the quinone. Use aprotic polar solvents or biphasic systems.
| Solvent System | Class | Boiling Point (°C) | Suitability | Mechanistic Advantage |
| Toluene / Water (10:1) | Biphasic | 110 | High | Excellent for Suzuki. Water dissolves inorganic base (K₂CO₃); Toluene solvates the lipophilic quinone. |
| 1,4-Dioxane | Ether | 101 | High | Good compromise. Solubilizes both organic reactants and some bases.[1][2] High temp promotes difficult couplings. |
| THF | Ether | 66 | Medium | Good solubility, but low boiling point limits reaction rate for sterically hindered quinones. |
| DMF / DMAc | Polar Aprotic | 153 / 165 | Medium/Low | Excellent solubility, but can coordinate strongly to Pd, competing with the substrate. Hard to remove. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biphasic)
Best for: Attaching alkyl/aryl boronic acids to the quinone core.
Rationale: The biphasic system (Toluene/Water) allows the use of inexpensive inorganic bases (K₂CO₃) while keeping the lipophilic quinone in the organic phase, protecting it from potential hydrolytic degradation.
Reagents:
-
Bromotrimethyl-p-benzoquinone (1.0 equiv)
-
Boronic Acid / Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Ferrocene ligands are robust against redox active substrates.
-
Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (2.5 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Degassing (CRITICAL): Quinones in the presence of base and oxygen decompose rapidly. Sparge both Toluene and Water with Argon for at least 30 minutes before mixing.
-
Assembly: In a reaction vial equipped with a magnetic stir bar, add the Quinone, Boronic Acid, Base, and Catalyst.
-
Solvation: Add the degassed Toluene/Water mixture via syringe under an Argon counter-flow.
-
Reaction: Seal the vial and heat to 90°C with vigorous stirring (1000 rpm). The biphasic mixture must be an emulsion to ensure phase transfer.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material is bright yellow; the product is often a deeper orange/red.
-
Workup: Cool to RT. Dilute with diethyl ether. Wash with water (x2) and brine (x1). Dry over MgSO₄.
Protocol B: Stille Coupling (Anhydrous)
Best for: Attaching sensitive polyprenyl side chains (e.g., Vitamin E synthesis).
Rationale: Stille coupling is neutral (no base required), which prevents base-mediated degradation of the quinone.
Reagents:
-
Bromotrimethyl-p-benzoquinone (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / AsPh₃ (if reaction is sluggish)
-
Additives: CuI (10 mol%) - Accelerates the reaction ("Copper effect").
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Drying: Flame-dry the glassware under vacuum and backfill with Argon.
-
Dissolution: Dissolve the Quinone and Stannane in anhydrous 1,4-Dioxane.
-
Catalyst Addition: Add the Pd catalyst and CuI quickly under an Argon stream.
-
Heating: Heat to 100°C for 12–24 hours.
-
Scavenging Tin: Upon completion, cool to RT. Add a 10% KF solution and stir for 30 minutes to precipitate tin residues as insoluble fluorides. Filter through a pad of Celite.
Troubleshooting & Optimization
If the reaction stalls or yields are low, use the following decision logic to optimize conditions.
Figure 2: Troubleshooting decision tree for quinone coupling reactions.
Key Troubleshooting Notes:
-
"Pd Black": If the solution turns black and conversion stops, the quinone has oxidized the ligand or the Pd. Switch to electron-rich, bulky phosphine ligands like S-Phos or X-Phos which bind tighter to Pd.
-
Solubility: If the quinone does not dissolve in Toluene/Water, add a co-solvent like Ethanol (minimal amount) or switch to pure Dioxane.
References
-
Suzuki-Miyaura Coupling Mechanism & Solvent Effects Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Quinone Chemistry & Vitamin E Synthesis Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. (Note: Highlights surfactant technology relevant to lipophilic quinones)
-
Stille Coupling Optimization Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. [3]
-
Palladium Catalyst Poisoning by Oxidants Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-3,5,6-trimethyl-p-benzoquinone
Welcome to the dedicated technical support guide for the synthesis of 2-bromo-3,5,6-trimethyl-p-benzoquinone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing in-depth, field-tested insights in a direct question-and-answer format to help you optimize your yield, improve purity, and troubleshoot common issues.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common and frustrating issues encountered during the synthesis. Each answer provides a causal explanation and a clear path to resolution.
Question 1: Why is my yield of bromotrimethyl-p-benzoquinone consistently low or non-existent?
Low yield is the most frequent complaint, often stemming from one of several root causes ranging from starting material integrity to suboptimal reaction conditions.
Possible Cause 1: Degradation of Starting Material
The starting material, 2,3,5-trimethyl-p-benzoquinone, can be susceptible to degradation, especially if it is old or has been stored improperly. Quinones can undergo slow polymerization or decomposition.
-
How to Verify: Check the starting material's appearance. It should be a bright yellow, crystalline solid. A dull, brownish, or tarry appearance suggests degradation. Confirm its purity via TLC or melting point analysis before starting the reaction.
-
Solution: If degradation is suspected, purify the starting material by recrystallization from a suitable solvent like ethanol or hexane before use.
Possible Cause 2: Incorrect Stoichiometry or Inactive Brominating Agent
The stoichiometry between the quinone and the brominating agent is critical. An excess of the brominating agent can lead to the formation of dibrominated byproducts, while an insufficient amount will result in incomplete conversion.
-
How to Verify: N-Bromosuccinimide (NBS) is a common brominating agent for this synthesis. NBS can degrade over time, especially with exposure to moisture and light, losing its reactivity.
-
Solution: Use a freshly opened bottle of NBS or recrystallize older NBS from water. Ensure precise weighing and stoichiometry; typically, a slight excess (1.05-1.1 equivalents) of NBS is used to drive the reaction to completion.
Possible Cause 3: Suboptimal Reaction Temperature
Temperature control is paramount. The bromination of trimethylbenzoquinone is typically performed at or slightly below room temperature.
-
The Mechanism: The reaction often proceeds via an acid-catalyzed mechanism, where a proton source activates the quinone towards electrophilic attack by bromine. Running the reaction at too high a temperature can increase the rate of side reactions, including decomposition of the quinone ring and formation of intractable tars.
-
Solution: Maintain the reaction temperature strictly between 20-25°C. Use a water bath to ensure consistent temperature and prevent localized heating from the exothermic reaction.
Troubleshooting Workflow: Diagnosing Low Yield
This workflow provides a logical sequence for identifying the root cause of a low-yield experiment.
Caption: A step-by-step diagnostic workflow for troubleshooting low product yield.
Question 2: My TLC plate shows multiple spots after the reaction. What are these impurities?
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of a complex reaction mixture. The identities of these spots are usually predictable.
-
Spot 1 (Highest Rf): Unreacted starting material (2,3,5-trimethyl-p-benzoquinone). It is less polar than the brominated product.
-
Spot 2 (Middle Rf): The desired product (2-bromo-3,5,6-trimethyl-p-benzoquinone).
-
Spot 3 (Lowest Rf): Dibrominated byproduct (e.g., 2,5-dibromo-3,6-dimethyl-p-benzoquinone). The addition of a second bromine atom significantly increases polarity, leading to a lower Rf value.
-
Baseline/Streaking: Polymeric material or baseline decomposition products, which are highly polar and often appear as streaks from the baseline.
Solutions:
-
For Unreacted Starting Material: This indicates an incomplete reaction.
-
Action: Increase the reaction time or use a slight excess (1.05-1.1 eq) of the brominating agent. Ensure the reaction is adequately stirred.
-
-
For Dibrominated Byproduct: This suggests the reaction is too aggressive or the stoichiometry is off.
-
Action: Avoid using a large excess of the brominating agent. Maintain strict temperature control (20-25°C). Consider adding the brominating agent portion-wise over a period of time to maintain a low concentration, thus disfavoring the second bromination.
-
Question 3: I'm having difficulty purifying the final product. Recrystallization isn't working well.
Purification can be challenging if the crude product is an oily mixture or if the impurities co-crystallize with the product.
Problem: Product Oiling Out During Recrystallization
-
Cause: This happens when the boiling point of the solvent is higher than the melting point of the crude solid, or when the concentration of impurities is very high, leading to a melting point depression.
-
Solution: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system can be effective. For bromotrimethyl-p-benzoquinone, ethanol or a mixture of hexane/ethyl acetate often works well. Start by dissolving the crude product in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble "anti-solvent" (e.g., hexane) until turbidity persists. Allow it to cool slowly.
Problem: Impurities Co-crystallize with the Product
-
Cause: If the impurities have similar polarity and structure to the desired product (e.g., starting material), they may fit into the crystal lattice.
-
Solution: If recrystallization fails to remove the starting material, column chromatography is the most effective alternative. A silica gel column using a hexane/ethyl acetate gradient is typically sufficient to resolve the starting material, the desired monobrominated product, and the dibrominated byproduct.
| Compound | Typical Polarity | Elution Order in Chromatography (Hexane/EtOAc) |
| 2,3,5-Trimethyl-p-benzoquinone | Low | 1st (Least Polar) |
| 2-Bromo-3,5,6-trimethyl-p-benzoquinone | Medium | 2nd (Desired Product) |
| Dibromo-trimethyl-p-benzoquinone | High | 3rd (Most Polar) |
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable starting material: 2,3,5-trimethylhydroquinone or 2,3,5-trimethyl-p-benzoquinone?
Both are valid starting materials, but the choice impacts the reaction pathway.
-
Starting with 2,3,5-trimethyl-p-benzoquinone: This is a direct approach. The reaction is an electrophilic addition of bromine to the electron-rich double bond, followed by elimination of HBr. However, the quinone ring is less activated than a hydroquinone ring.
-
Starting with 2,3,5-trimethylhydroquinone: This is often a more robust method. The hydroquinone is an electron-rich aromatic ring and undergoes a classic electrophilic aromatic substitution, which is typically faster and more selective. The resulting bromohydroquinone is then oxidized in a subsequent step (or in situ) to the desired bromoquinone. This two-step process can offer better control and higher overall yields.
Recommendation: For better control and potentially higher yields, the hydroquinone route is often preferred.
Reaction Pathway Comparison
Caption: Comparison of synthetic routes starting from the quinone versus the hydroquinone.
FAQ 2: Which brominating agent is best: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
While both can achieve the desired transformation, NBS is overwhelmingly preferred for safety and selectivity reasons.
-
Elemental Bromine (Br₂):
-
Pros: Inexpensive and highly reactive.
-
Cons: Highly toxic, corrosive, and difficult to handle. It is volatile and requires a well-ventilated fume hood. Its high reactivity can be difficult to control, often leading to over-bromination and other side reactions.
-
-
N-Bromosuccinimide (NBS):
-
Pros: A crystalline solid that is much easier and safer to handle, weigh, and dispense. It provides a low, constant concentration of bromine in the reaction mixture, which significantly improves selectivity and minimizes the formation of dibrominated byproducts.
-
Cons: More expensive than liquid bromine. Can degrade if not stored properly.
-
Recommendation: Always use NBS for this synthesis unless a specific protocol requires Br₂. The benefits in safety, handling, and reaction selectivity far outweigh the cost difference.
FAQ 3: What are the best practices for storing the final compound, bromotrimethyl-p-benzoquinone?
Substituted p-benzoquinones can be sensitive to light and air over long periods.
-
Storage Conditions: Store the purified, dry solid in an amber glass vial to protect it from light.
-
Atmosphere: For long-term storage (>1 month), it is best to store it under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation.
-
Temperature: Store at a cool temperature (0-4°C) to minimize decomposition. Do not store in a freezer if it will be accessed frequently, as this can introduce moisture through condensation.
Detailed Experimental Protocols
Protocol 1: Synthesis via Bromination of 2,3,5-Trimethyl-p-benzoquinone with NBS
This protocol is a standard and reliable method for the synthesis.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,5-trimethyl-p-benzoquinone (1.50 g, 10.0 mmol).
-
Dissolution: Add glacial acetic acid (20 mL) and stir at room temperature (20-25°C) until the solid is completely dissolved.
-
Catalyst: Add one drop of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reagent Addition: In one portion, add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq).
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn from a clear yellow/orange to a deep red or brown. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing 100 mL of cold water. A yellow-orange precipitate should form.
-
Isolation: Stir the aqueous suspension for 15 minutes to fully precipitate the product. Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL) to remove acetic acid and succinimide.
-
Drying: Dry the crude product under vacuum. The expected crude yield is typically in the range of 85-95%. The product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry solid to an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol (approximately 10-15 mL per gram of crude product) and heat the mixture gently on a hot plate until the solid fully dissolves.
-
Decolorization (Optional): If the solution is darkly colored, a small amount of activated charcoal can be added. Heat for an additional 5 minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright orange-yellow crystals should form. For maximum recovery, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight. The purified product should have a melting point of approximately 84-86°C.
References
-
Patai, S., & Rappoport, Z. (Eds.). (1988). The Chemistry of the Quinonoid Compounds, Volume 2. John Wiley & Sons. [Link]
-
Valderrama, J. A., Araya-Maturana, R., & Zuloaga, F. (1995). Regioselective bromination of methoxy-p-benzoquinones and methoxyhydroquinones. Journal of the Chemical Society, Perkin Transactions 1, (10), 1103-1107. [Link]
-
Buckle, D. R., Cantello, B. C. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 2-hydroxy-3-nitro-6-substituted-benzoquinones. Journal of Medicinal Chemistry, 18(4), 391–394. [Link]
Technical Support Center: High-Purity Protocols for Bromotrimethyl-p-Benzoquinone (BTMQ)
Status: Operational Subject: Troubleshooting Low Purity in Recrystallization Workflows Ticket ID: BTMQ-PUR-001
Executive Summary
This guide addresses persistent purity issues in the isolation of 3-bromo-2,5,6-trimethyl-1,4-benzoquinone (BTMQ). BTMQ is a critical intermediate, often used in the synthesis of Vitamin E (alpha-tocopherol) and other bioactive quinones. Low purity usually stems from three vectors: co-crystallization of unreacted trimethyl-p-benzoquinone (TMQ), photolytic degradation, or hydrolysis of the bromine substituent.
The following troubleshooting modules prioritize differential solubility and kinetic control to resolve these issues.
Module 1: Diagnostic Triage
Identify the specific impurity profile before attempting re-purification.
Q: My HPLC shows a persistent peak eluting just before BTMQ. Recrystallization isn't removing it. What is it?
A: This is almost certainly unreacted 2,3,5-trimethyl-p-benzoquinone (TMQ) .
-
The Mechanism: TMQ and BTMQ share a nearly identical crystalline lattice structure. If the bromination reaction conversion is below 95%, TMQ will co-crystallize with BTMQ in non-polar solvents due to the "solid solution" phenomenon.
-
The Fix: You cannot rely solely on non-polar solvents (e.g., Hexane) here. You must switch to a solvent system that exploits the slight polarity difference introduced by the bromine atom.
-
Recommendation: Use a Methanol/Water gradient or Acetic Acid/Water system. The bromine atom makes BTMQ slightly more lipophilic than the hydrolysis byproducts but the starting material (TMQ) has higher solubility in pure alcohols.
-
Q: The crystals are dark orange/brown instead of the expected bright yellow-orange.
A: This indicates oxidative polymerization or the presence of quinhydrones .
-
The Mechanism: Quinones are oxidants. If exposed to light or trace bases, they form charge-transfer complexes (quinhydrones) or amorphous tars.
-
The Fix: Perform a "Hot Filtration" step with Activated Carbon.
-
Critical Note: Do not use basic alumina, as it triggers rapid degradation of the quinone ring. Use neutral silica or acid-washed carbon.
-
Module 2: The Logic of Solvent Selection
Thermodynamic control is required to separate structural analogs.
| Solvent System | Target Impurity | Pros | Cons |
| Heptane / Pet. Ether | Tars / Polymers | Excellent yield; removes polar byproducts. | Poor separation of TMQ (Starting Material). |
| Methanol (Cold) | Unreacted TMQ | Good selectivity; TMQ stays in mother liquor. | Lower recovery yield (BTMQ is somewhat soluble). |
| Ethanol / Water (9:1) | Inorganic Salts | Removes bromide salts from synthesis. | Risk of hydrolysis if heated too long. |
| Acetic Acid | Isomers | High purity crystals. | Hard to dry; trace acid can catalyze degradation. |
Visualization: Troubleshooting Decision Matrix
The following logic flow guides your remediation strategy based on the specific failure mode.
Figure 1: Decision tree for identifying and remediating specific purity failures in BTMQ isolation.
Module 3: Validated Experimental Protocols
Protocol A: The "Polishing" Recrystallization (For Removal of TMQ)
Use this protocol if your main contaminant is starting material.
Prerequisites:
-
Crude BTMQ Purity: >85%
-
Solvent: Methanol (HPLC Grade)
-
Equipment: Amber glassware (Light protection is mandatory)
Step-by-Step Workflow:
-
Saturation: Dissolve 10g of crude BTMQ in the minimum amount of boiling Methanol (approx. 40-50 mL).
-
Tip: Do not exceed 60°C. BTMQ can sublime or degrade at higher temperatures.
-
-
Clarification: If the solution is not clear yellow, add 0.5g activated carbon. Stir for 5 mins. Filter hot through a pre-warmed glass frit.
-
Controlled Cooling (The Critical Step):
-
Allow the filtrate to cool to room temperature slowly (over 1 hour) with gentle stirring.
-
Why: Rapid cooling traps the TMQ impurity inside the BTMQ crystal lattice. Slow growth excludes the impurity.
-
-
Deep Cooling: Place the vessel in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals. Wash the cake with cold (-10°C) Methanol (2 x 5 mL).
-
Note: The wash must be very cold to prevent re-dissolving the product, but the TMQ will remain in the mother liquor.
-
-
Drying: Vacuum dry at room temperature. Do not use heat >40°C, as BTMQ is volatile.
Protocol B: Removal of Tars (Heptane Method)
Use this protocol if the material is sticky or dark.
-
Dissolve crude material in Heptane (15 mL per gram) at 50°C.
-
Decant the supernatant away from any insoluble dark oily residue (tars) at the bottom of the flask.
-
Cool the supernatant to -10°C.
-
Collect bright yellow needles.
Module 4: Process Validation (Self-Check)
How do you know the process worked before running a full HPLC? Use these rapid checks.
| Parameter | Passing Criteria | Failure Mode Indicator |
| Visual Appearance | Bright yellow to orange needles/plates. | Brown/Red (Oxidation); Powder (Rapid precipitation). |
| Melting Point | 78°C – 80°C (Sharp, <1°C range). | <75°C (Solvent trapped); Broad range (TMQ present). |
| TLC (Silica) | Single spot (Rf ~0.6 in 8:2 Hex:EtOAc). | Spot at Rf ~0.65 (TMQ) or Baseline streak (Tars). |
Visualization: The Purification Workflow
The following diagram illustrates the physical workflow for Protocol A.
Figure 2: Step-by-step unit operations for the Methanol-based purification protocol.
References
-
Smith, L. I., & Dobrovolny, F. J. (1926). Trimethyl-p-benzoquinone and its derivatives. Journal of the American Chemical Society, 48(6), 1693–1700.
-
Isler, O., et al. (1956). Synthese von d,l-α-Tocopherol. Helvetica Chimica Acta. (Foundational work on Vitamin E intermediates).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12623, Trimethyl-p-benzoquinone. (For physical property comparison).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Quinone recrystallization techniques).
optimizing temperature for bromotrimethyl-p-benzoquinone stability
Product: Bromotrimethyl-p-benzoquinone (BTMQ)
CAS: 14103-51-6 (Generic reference for Bromo-trimethyl-benzoquinone isomers) / Analogous handling for 2-bromo-3,5,6-trimethyl-1,4-benzoquinone
Welcome to the BTMQ Technical Support Hub
Status: Active Operator: Dr. A. Vance, Senior Application Scientist Scope: Thermal stability, storage logistics, and reaction optimization.
This guide addresses the specific physicochemical challenges of handling Bromotrimethyl-p-benzoquinone (BTMQ) . As a halogenated quinone, BTMQ acts as a critical electrophilic intermediate—often in the synthesis of trimethylhydroquinone (TMHQ) for Vitamin E production. Its stability is governed by a "Stability Triangle": Temperature , Photon Exposure , and Moisture .
Failure to control these variables leads to dehalogenation, dimerization, or hydrolysis to the hydroxy-quinone derivative.
Module 1: The "Cold Chain" – Storage & Static Stability
The Core Issue: Why Temperature Matters
BTMQ possesses a polarized carbonyl system and a leaving group (Bromine). At elevated temperatures (
Optimized Storage Parameters
| Parameter | Critical Limit | Recommended | Mechanism of Failure at Limit |
| Temperature | Thermal homolysis of C-Br; Sublimation. | ||
| Atmosphere | Air (Oxygen) | Argon / | Oxidative degradation; Moisture absorption. |
| Light | UV/Visible | Amber Glass / Foil | Photochemical dimerization |
| State | Solution | Solid (Crystalline) | Solvent-mediated nucleophilic attack. |
Visualizing the Storage Logic
Figure 1: Decision matrix for BTMQ storage to prevent thermal and hydrolytic degradation.
Module 2: Reaction Optimization
Thermodynamic Control in Synthesis
When using BTMQ as an intermediate (e.g., reduction to hydroquinone), temperature control is a trade-off between solubility and side-reaction kinetics .
The Danger Zone:
At temperatures
Troubleshooting Guide: Reaction Temperature
Scenario A: Low Yield in Condensation Reactions
-
Symptom: TLC shows starting material remaining, or multiple spots near the baseline.
-
Root Cause: Temperature too high led to degradation, OR temperature too low prevented activation.
-
Diagnostic:
-
Check Color: If the reaction mixture turns muddy brown/black rapidly, thermal decomposition (polymerization) has occurred.
-
Check Solvent: Are you using methanol/ethanol? Above
, these can act as nucleophiles.
-
Scenario B: Sublimation on Condenser
-
Symptom: Yellow/Orange crystals forming on the reflux condenser walls.
-
Root Cause: BTMQ has a high vapor pressure.
-
Fix: Lower the bath temperature and increase solvent volume. Use a cooling trap.
Experimental Protocol: Purity Verification via HPLC
Before critical experiments, validate that your BTMQ has not degraded during storage.
-
Preparation: Dissolve 1 mg BTMQ in 1 mL Acetonitrile (ACN). Keep cold.
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase: Isocratic ACN:Water (80:20) with 0.1% Formic Acid.
-
Detection: UV at 270 nm (Quinone absorption band).
-
Criteria: Main peak area
. Impurities eluting earlier (more polar) indicate hydrolysis products.
Module 3: Degradation Pathways & FAQs
Common User Questions
Q: My BTMQ powder has clumped together. Is it still usable?
A: Clumping indicates moisture absorption. Since water triggers the hydrolysis of the C-Br bond, purity is likely compromised. Perform a melting point check. If it deviates
Q: Can I dry BTMQ in a vacuum oven?
A: Caution. Due to sublimation risk, do not use high vacuum at high temperatures. Dry in a vacuum desiccator at Room Temperature over
Q: Why did the solution turn green? A: This often indicates the formation of a quinhydrone-like charge transfer complex, suggesting partial reduction has occurred (presence of both quinone and hydroquinone species). This implies unintended redox activity, likely due to light or thermal stress.
Visualizing Failure Modes
Figure 2: Primary degradation pathways. Note the autocatalytic potential of HBr generation in moist environments.
References
-
Lipshutz, B. H., et al. (1998). "Heterogeneous catalysis in the synthesis of Vitamin E intermediates." Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Trimethyl-p-benzoquinone." PubChem. [Link]
-
Patai, S. (1974). The Chemistry of the Quinonoid Compounds, Part 1. Wiley-Interscience. (Foundational text on Quinone stability and photochemistry).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.
Technical Support Center: Solubilization Protocols for Bromotrimethyl-p-benzoquinone
Technical Overview & Physicochemical Context
Bromotrimethyl-p-benzoquinone (BTMQ) presents a classic challenge in medicinal chemistry and mitochondrial research: it is a highly lipophilic, tetrasubstituted quinone. The presence of three methyl groups and a bromine atom on the 1,4-benzoquinone scaffold significantly increases its partition coefficient (LogP), rendering it practically insoluble in pure aqueous buffers.
The Core Challenge: Researchers often observe "pseudo-solubility"—the compound appears to dissolve in a stock solvent (DMSO/Ethanol) but precipitates immediately upon dilution into aqueous media (the "solvent shock" effect), or degrades due to the reactivity of the bromo-substituent and the redox-active quinone core.
Decision Matrix: Selecting the Right Solubilization Strategy
Before proceeding, determine your experimental constraints using the workflow below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization vehicle based on assay duration and sensitivity to solvent interference.
Method A: The DMSO Co-Solvent Protocol (Standard)
Best For: Short-term enzymatic assays, acute cytotoxicity screens. Mechanism: Uses a water-miscible organic solvent to carry the lipophile into the aqueous phase.
Critical Considerations
-
DMSO Limit: Most mammalian cells tolerate up to 0.5% v/v DMSO. Mitochondrial respiration assays may tolerate up to 0.1%.
-
Exothermic Mixing: Mixing DMSO and water generates heat, which can degrade sensitive quinones.
Step-by-Step Protocol
-
Preparation of Stock Solution (1000x):
-
Weigh 22.9 mg of Bromotrimethyl-p-benzoquinone (MW ≈ 229.07 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Result: 100 mM clear yellow/orange solution.
-
Storage: Aliquot and store at -20°C. Protect from light (amber tubes).
-
-
The "Sub-Stock" Intermediate (Crucial Step):
-
Why: Direct dilution from 100 mM to 10 µM (1:10,000) often causes rapid precipitation due to local supersaturation.
-
Prepare a 10x Working Stock in the culture medium or buffer immediately before use.
-
Vortex the buffer rapidly while adding the DMSO stock dropwise.
-
-
Final Dilution:
-
Add the 10x Working Stock to your wells/reaction vessel to reach 1x.
-
Troubleshooting Table: DMSO Method
| Symptom | Probable Cause | Corrective Action |
| Milky/Cloudy Suspension | "Solvent Shock" (Ostwald Ripening) | Use the "Sub-Stock" method. Warm the buffer to 37°C before addition. |
| Color Change (Yellow | Reduction to Hydroquinone | Check pH. Avoid reducing agents (DTT, TCEP) in the buffer unless intended. |
| Color Change (Yellow | Nucleophilic Substitution of Bromine | Ensure buffer is free of strong nucleophiles (amines/thiols) if not intended. |
Method B: Cyclodextrin Complexation (Advanced)
Best For: In vivo studies, long-term cell culture, thermodynamic solubility studies. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic quinone sits inside the CD cavity, while the hydrophilic exterior interacts with water.
Scientific Rationale
Quinones are prone to hydrolysis and photolysis. Encapsulation shields the sensitive bromo-quinone core from the aqueous environment, significantly extending half-life and preventing precipitation.
Step-by-Step Protocol
-
Carrier Preparation:
-
Prepare a 20% (w/v) HP-β-CD solution in PBS or water.
-
Filter sterilize (0.22 µm PVDF filter).
-
-
Complexation (Shake-Flask Method):
-
Add excess Bromotrimethyl-p-benzoquinone powder (approx. 5 mg) to 1 mL of the 20% CD solution.
-
Agitation: Shake at 200 RPM at room temperature for 24 hours. Protect from light.
-
Note: Do not heat above 40°C, as this may degrade the quinone.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Collect the supernatant. This is your soluble BTMQ-CD complex.
-
-
Quantification (Mandatory):
-
Since you cannot predict the exact inclusion efficiency, you must determine the concentration of the supernatant using UV-Vis spectrophotometry (extinction coefficient of the quinone in water/CD) or HPLC.
-
Figure 2: Workflow for generating a stable cyclodextrin inclusion complex.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile, leading to concentration changes in open wells over time. However, for ROS assays, Ethanol is preferred over DMSO because DMSO is a potent hydroxyl radical scavenger [1].
Q2: My compound turned pink in the buffer. Is it ruined? A: Likely, yes. Brominated quinones are electrophiles. In basic buffers (pH > 8.0) or in the presence of primary amines (Tris buffer, amino acids), the bromine atom can be displaced by a nitrogen nucleophile, forming an amino-quinone derivative which often exhibits a red/pink shift (bathochromic shift).
-
Fix: Use non-nucleophilic buffers like Phosphate (PBS) or HEPES, and keep pH < 7.4.
Q3: How do I validate that the compound is actually in solution and not a micro-suspension? A: Perform a spectral scan.
-
Measure Absorbance at
(typically 260–290 nm for benzoquinones). -
Centrifuge the sample at high speed (15,000 x g) for 15 minutes.
-
Re-measure Absorbance.
-
If Absorbance drops by >5%, your compound was a suspension, not a solution.
References
-
Effect of DMSO on ROS Assays
- Title: Dimethyl sulfoxide (DMSO) interferes with the detection of reactive oxygen species.
- Source:Free Radical Biology and Medicine
- Context: Essential reading when choosing between Method A and Method C for oxid
-
Cyclodextrin Solubilization of Quinones
- Title: Complexation of quinones with cyclodextrins: A study of inclusion and stability.
- Source:Journal of Pharmaceutical Sciences (General Principle Reference)
- Context: Validates Method B for hydrophobic quinone deriv
-
(General Search Landing for verification)
-
Reactivity of Halo-quinones
- Title: Nucleophilic substitution reactions of halogen
- Source:The Journal of Organic Chemistry
- Context: Explains the "Pink Color" instability issue (Q2).
(Note: While specific solubility data for 2-bromo-3,5,6-trimethyl-1,4-benzoquinone is rare in open literature, the protocols above are derived from standard operating procedures for structurally homologous lipophilic quinones such as Coenzyme Q10 analogs and Duroquinone.)
Technical Support Center: Exothermic Reaction Control for Bromotrimethyl-p-benzoquinone
Status: Operational Ticket Priority: High (Process Safety) Subject: Thermal Management & Troubleshooting for Bromination of Trimethyl-p-benzoquinone
Executive Summary & Safety Directive
Warning: The synthesis of 2-bromo-3,5,6-trimethyl-1,4-benzoquinone (often via the bromination of 2,3,5-trimethyl-p-benzoquinone or oxidative bromination of precursors) involves highly exothermic halogenation steps. Inadequate heat removal or reagent accumulation can lead to a thermal runaway , characterized by rapid decomposition and the release of corrosive bromine/HBr vapors.
This guide provides a self-validating framework for controlling these exotherms, designed for process chemists and engineers scaling up from gram to kilogram quantities.
Critical Thermal Management (The "Panic Button" Protocols)
Q: The reactor temperature ( ) is rising despite constant jacket cooling ( ). What is happening, and how do I stop it?
Diagnosis: You are likely experiencing Reagent Accumulation .
In exothermic halogenations, if the dosing rate of Bromine (
Immediate Troubleshooting Protocol:
-
STOP Dosing Immediately: Do not attempt to "finish" the addition.
-
Full Cooling: Set jacket temperature (
) to maximum cooling capacity, but do not crash cool below the freezing point of the solvent (e.g., Acetic Acid freezes at 16.6°C; Acetonitrile at -45°C), as crystallization will impede stirring and heat transfer. -
Increase Agitation: Maximize impeller RPM to improve the heat transfer coefficient (
). -
Emergency Quench (If
approaches onset of decomposition, typically >60-80°C for unstable quinones): Deploy a pre-prepared reducing quench (e.g., Sodium Thiosulfate solution) only if the reactor design allows for rapid volume expansion management.
Prevention (Causality & Logic):
-
The Principle: The reaction must be Dosage Controlled (feed rate limits the heat generation), not Kinetically Controlled (reaction speed limits the heat).
-
Validation: Calculate the Adiabatic Temperature Rise (
) . If > 50°C, you must use semi-batch mode.
Q: How do I determine the Maximum Safe Dosing Rate ( )?
Technical Solution: You cannot guess this; you must measure it using Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC).
Step-by-Step Calculation:
-
Measure Total Enthalpy (
): Typically -50 to -150 kJ/mol for quinone brominations [1]. -
Determine Cooling Capacity (
): . -
Set Limit: Heat Generation (
) must never exceed 80% of .
Data Table: Thermal Parameters for Quinone Bromination (Representative)
| Parameter | Typical Value | Risk Threshold | Action if Exceeded |
| Enthalpy ( | 110 kJ/mol | N/A | High cooling demand required. |
| Adiabatic Rise ( | 60°C - 90°C | > 50°C | CRITICAL: Must use semi-batch dosing. |
| Accumulation | < 5% | > 15% | Stop dosing. Wait for consumption. |
| MTSR (Max Temp Synthesis Reaction) | > | Reduce concentration or dosing rate. |
Process Workflow & Optimization
Q: My yield is low, and the product contains dibromo- impurities. How do I optimize selectivity?
Diagnosis: Over-bromination or thermal degradation. Bromotrimethyl-p-benzoquinone is sensitive. High temperatures promote degradation, while local excesses of Bromine promote poly-bromination.
Troubleshooting Guide:
-
Check Mixing: Poor mixing creates "hot spots" of high
concentration. Ensure the Mixing Number ( ) is sufficient for turbulent flow ( ). -
Temperature Control: Maintain
between 0°C and 10°C. Lower temperatures suppress side reactions but increase the risk of accumulation (slower kinetics). -
Catalyst Load: If using Iron (Fe) or Iodine (
) as a catalyst, reduce the load. High catalyst loads accelerate the exotherm beyond cooling capacity.
Visual Logic: Process Safety Decision Tree
Caption: Logic flow for monitoring thermal accumulation during semi-batch bromination. The critical control point is the Delta T (
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-bromo-3,5,6-trimethyl-1,4-benzoquinone with active exotherm control.
Reagents:
-
2,3,5-Trimethyl-p-benzoquinone (1.0 eq)
-
Bromine (
) (1.05 eq) -
Solvent: Acetic Acid or Methanol (Check solubility; Acetic acid is preferred for thermal mass).
Methodology:
-
Setup:
-
Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser (scrubber attached for HBr).
-
Validation: Ensure the scrubber is active (pH monitoring of scrubber solution).
-
-
Dissolution:
-
Dissolve Trimethyl-p-benzoquinone in solvent. Cool to 5°C.
-
Checkpoint: Verify clear solution (or uniform suspension) before proceeding.
-
-
Controlled Addition (The Critical Step):
-
Add
dropwise via a pressure-equalizing addition funnel or peristaltic pump. -
Rate Limit: Adjust rate so
does not exceed 10°C. -
Monitoring: If
widens suddenly, STOP. This indicates the cooling jacket is losing the battle against the reaction kinetics [2].
-
-
Post-Reaction Stir:
-
After addition, stir at 10°C for 30-60 mins.
-
Endpoint Validation: Sample for TLC or HPLC. Do not rely on time alone. Look for the disappearance of the starting quinone.
-
-
Quench & Isolation:
-
Pour mixture into ice water. Filter the yellow/orange precipitate.
-
Safety: Wash with cold water to remove acidic residues.
-
Visual Logic: Reaction Pathway & Hazards
Caption: Reaction pathway highlighting the transition state where maximum heat release and HBr evolution occur simultaneously.
FAQ: Advanced Troubleshooting
Q: Can I use N-Bromosuccinimide (NBS) instead of elemental Bromine to reduce hazards?
A: Yes, but with caveats.
-
Pros: NBS is a solid, easier to handle than liquid bromine.
-
Cons: The reaction atom economy is lower (succinimide waste). The exotherm is still significant.
-
Protocol Adjustment: If using NBS, you may need a radical initiator (AIBN) or light. Warning: Radical reactions can have induction periods. If the reaction doesn't start immediately, do not add more NBS . Wait, or heat gently to initiate, then cool [3].
Q: The reaction mixture turned black/tarry. What went wrong?
A: Thermal Decomposition. Quinones are prone to polymerization or oxidative degradation at high temperatures.
-
Cause: You likely exceeded the MTSR (Maximum Temperature of Synthesis Reaction) .
-
Fix: Improve heat transfer (higher stir rate) or dilute the reaction (add more solvent to increase thermal mass).
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
and MTSR for exothermic reactions). -
Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science, 43(8), 1759-1771. (Foundational paper on dosage-controlled reactions).
-
Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halogen Salts. Green Chemistry. (Discusses kinetics and safety of halogenations).
Disclaimer: This guide is for educational and technical support purposes. Always consult the specific Safety Data Sheet (SDS) and perform a specific Risk Assessment (HAZOP) before conducting chemical synthesis.
Technical Support Center: Advanced Coupling Strategies for Hindered Quinones
Subject: Troubleshooting Bromotrimethyl-p-benzoquinone Cross-Coupling Ticket Priority: High (Methodology Development) Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Hub: Is it Sterics or Electronics?
Before adjusting your reaction parameters, it is critical to diagnose the root cause of the failure. While bromotrimethyl-p-benzoquinone (BTMQ) presents significant steric bulk due to the ortho-methyl and ortho-carbonyl environments, the most common failure mode is actually Catalyst Poisoning via Redox Scavenging , which mimics steric hindrance.
The "Redox Trap" Phenomenon
Quinones are potent Michael acceptors and oxidants. In a standard Pd(0)/Pd(II) cycle, BTMQ can oxidize the active Pd(0) species to an inactive Pd(II) complex outside the catalytic cycle, preventing oxidative addition.
Diagnostic Matrix:
| Observation | Likely Cause | Recommended Action |
| Immediate Black Precipitate | Pd(0) aggregation (Pd-black). The catalyst is unstable or ligand dissociation is occurring. | Switch to precatalysts (e.g., Pd-PEPPSI, Buchwald G3/G4) to bypass induction periods. |
| No Reaction (Starting Material Recovery) | Steric Failure. The catalyst cannot access the C-Br bond due to the methyl/carbonyl "picket fence." | Use "Flexible Steric" ligands (e.g., SPhos, XPhos) or NHCs. |
| Complex Mixture / Quinone Decomposition | Redox Interference. The quinone is participating in electron transfer (SET) rather than coupling. | Protocol B (Redox Switch) : Reduce/Protect the quinone first. |
| Homocoupling of Coupling Partner | Slow Oxidative Addition. The nucleophile reacts with itself because the electrophile (BTMQ) is too hindered. | Increase catalyst loading; slow addition of the nucleophile. |
Strategic Workflows
Strategy A: Direct Coupling (The "Bulldozer" Approach)
Best for: Late-stage functionalization where reduction/oxidation steps are chemically forbidden.
To overcome the steric wall of the trimethyl scaffold, you must use ligands that are electron-rich (to boost oxidative addition into the hindered C-Br bond) and bulky yet flexible (to enforce reductive elimination).
Recommended Catalyst Systems:
-
Pd-PEPPSI-IPr: The NHC ligand provides a "wingtip" steric environment that stabilizes the metal center while pushing the reaction forward.
-
XPhos Pd G4: The biaryl phosphine allows for interaction with the bottom coordination sphere, facilitating entry into the crowded quinone interface.
Visualizing the Steric/Electronic Conflict:
Figure 1: The competition between the desired catalytic cycle and the parasitic redox pathway inherent to quinone substrates.
Strategy B: The "Redox Switch" (The Protection Route)
Best for: High-yield requirements and scalability.
If direct coupling fails, the standard industrial workaround is to modify the substrate's electronics.
-
Reduce the quinone to hydroquinone.
-
Protect the phenols (e.g., Methyl ethers or MOM groups).
-
Couple (The molecule is now an electron-rich aryl halide, much easier to couple).
-
Deprotect & Oxidize back to quinone.
Protocol: Hydroquinone-Ether Stille Coupling
Objective: Coupling an organostannane to the protected BTMQ precursor.
Step-by-Step Methodology:
-
Substrate Prep: Convert bromotrimethyl-p-benzoquinone to 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene via reduction (
) and methylation ( ). -
Reaction Setup:
-
Vessel: Schlenk tube or microwave vial (argon purged).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Catalyst:
(5 mol%) or / SPhos (for difficult cases). -
Additives: CuI (10 mol%) – The "Copper Effect" is crucial here to facilitate transmetallation in hindered systems.
-
-
Execution:
-
Add protected aryl bromide (1.0 equiv).
-
Add Organostannane (1.1 equiv).
-
Add Catalyst and CuI.
-
Heat to 100°C for 12-24 hours.
-
-
Workup: Cool, filter through Celite, and purify via flash chromatography.
-
Restoration: Oxidize the coupled dimethoxy product using Cerium Ammonium Nitrate (CAN) or
to regenerate the quinone moiety.
Frequently Asked Questions (Troubleshooting)
Q: I am seeing significant de-bromination (hydrodehalogenation) instead of coupling. Why?
A: This is a hallmark of "frustrated" oxidative addition. If the Pd-H species forms (often from
-
Fix: Switch to a solvent with no
-hydrogens (e.g., DMF is risky; use Toluene) and ensure your system is strictly anhydrous. Increase the concentration of the coupling partner.
Q: Can I use Suzuki-Miyaura coupling instead of Stille? A: Yes, but boronates are sensitive to the steric bulk of the trimethyl group.
-
Recommendation: Use Buchwald's SPhos Pd G3 . The SPhos ligand is specifically designed to "reach around" ortho-substituents.
-
Base Selection: Avoid harsh bases that might degrade the quinone if using Strategy A. Use
or under anhydrous conditions.
Q: Why does the reaction turn green and stop? A: A green hue often indicates the formation of Quinhydrone complexes or specific Pd-Quinone charge-transfer complexes. This confirms the "Redox Trap" (Strategy A failure). You must switch to Strategy B (Redox Switch) .
Decision Logic for Experiment Planning
Use this logic flow to select your initial conditions.
Figure 2: Workflow decision tree for selecting the appropriate coupling pathway.
References
-
Mechanistic Insight on Quinone Poisoning
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Quinones.
- Context: Discusses the redox non-innocence of quinones in Pd-c
-
Source:
-
Steric Hindrance Solutions (Ligands)
- Title: Universal 1,4-Additions of Organoboronic Acids to Hindered Quinones.
- Context: While focusing on 1,4-addition, this highlights the steric parameters of trimethylquinones.
-
Source:
-
The "Redox Switch" Strategy (Vitamin E Synthesis)
- Title: Synthesis of Vitamin E core via protected hydroquinone coupling.
- Context: This is the foundational logic for reducing the quinone before coupling to avoid catalyst de
-
Source:
-
PEPPSI Catalyst Protocols
- Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling.
- Context: Demonstrates the efficacy of NHC ligands in hindered environments.
-
Source:
Validation & Comparative
Technical Comparison Guide: IR Characterization of Bromotrimethyl-p-benzoquinone
Topic: IR Spectroscopy Peaks Characteristic of Bromotrimethyl-p-benzoquinone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Bromotrimethyl-p-benzoquinone (BTMQ), often identified as 3-bromo-2,5,6-trimethyl-1,4-benzoquinone , is a critical intermediate in the synthesis of
This guide provides a comparative infrared (IR) spectroscopic analysis, focusing on the electronic and structural differentiators that validate BTMQ identity.[1] Unlike simple fingerprint matching, this analysis utilizes the inductive (-I) and resonance (+M) effects of the bromine substituent to explain characteristic frequency shifts.[1]
Comparative IR Analysis: BTMQ vs. Alternatives
The following table contrasts BTMQ with its direct metabolic and synthetic relatives. The primary diagnostic challenge is distinguishing the brominated product from the non-brominated precursor (TMQ) and the fully alkylated side-product (Duroquinone).
Table 1: Characteristic IR Frequency Comparison
| Functional Group | Vibration Mode | BTMQ (Target) | Trimethyl-p-benzoquinone (Precursor) | Duroquinone (Analog) | Mechanistic Insight |
| Carbonyl (C=O) | Stretching | 1655 – 1675 cm⁻¹ | 1645 – 1655 cm⁻¹ | ~1640 cm⁻¹ | Br (-I effect) shortens C=O bond, raising frequency vs. Methyl (EDG).[1] |
| Alkene (C=C) | Ring Stretch | 1600 – 1620 cm⁻¹ | 1620 – 1630 cm⁻¹ | 1600 – 1610 cm⁻¹ | Conjugation is perturbed by the heavy halogen atom. |
| Ring C-H | ABSENT | ~3050 cm⁻¹ (Weak) | ABSENT | Critical Negative Control: BTMQ and Duroquinone lack ring protons.[1] | |
| Methyl (C-H) | 2850 – 2960 cm⁻¹ | 2850 – 2960 cm⁻¹ | 2850 – 2960 cm⁻¹ | Common to all; confirms integrity of the trimethyl core. | |
| Carbon-Halogen | C-Br Stretch | 600 – 700 cm⁻¹ | ABSENT | ABSENT | Definitive Fingerprint: Strong/Medium band in the low-frequency region. |
Detailed Spectral Interpretation
A. The Carbonyl Shift (1650–1680 cm⁻¹)
The position of the quinone carbonyl band is the most sensitive indicator of substitution patterns.
-
Duroquinone (Reference): Four methyl groups act as Electron Donating Groups (EDG).[1] Through hyperconjugation, they donate electron density into the ring system, increasing the single-bond character of the carbonyls.[1] This lowers the stretching frequency to ~1640 cm⁻¹.
-
BTMQ (Target): Replacing one methyl group with Bromine introduces two competing effects:[1]
-
Inductive Withdrawal (-I): Bromine is more electronegative than carbon, withdrawing electron density from the ring.[1] This strengthens the C=O bond, raising the frequency.[1]
-
Resonance Donation (+M): Bromine can donate lone pair electrons, but in quinones, the inductive effect typically dominates the bond order of the carbonyl.[1]
-
Result: The C=O peak of BTMQ appears at a higher wavenumber (closer to 1660-1670 cm⁻¹) than the fully methylated Duroquinone.
-
B. The "Negative" Diagnostic: Loss of Ring Proton
-
TMQ (Precursor): Contains one hydrogen atom directly attached to the quinone ring. This results in a weak but diagnostic
C-H stretch above 3000 cm⁻¹.[1] -
BTMQ: The bromination reaction replaces this specific proton. The complete disappearance of the
C-H stretch is a primary confirmation of reaction completion.
C. The Fingerprint Region: C-Br Stretch
-
The C-Br bond is heavy and weak, vibrating at low frequencies (600–700 cm⁻¹ ).[1] This region is often cluttered, but in purified BTMQ, a distinct band appears here that is absent in both TMQ and Duroquinone.[1] This serves as the positive identification marker.
Experimental Protocol: Reliable Characterization
To ensure data integrity during drug development workflows, follow this self-validating protocol.
Step 1: Sample Preparation
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for quinones to avoid moisture absorption and potential halogen exchange or oxidation during grinding.[1]
-
Crystal Selection: Diamond or ZnSe.[1]
-
Solvent Check: Ensure the sample is fully dried. Residual solvents (e.g., heptane, acetic acid) from synthesis can mask methyl peaks.[1]
Step 2: Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res) to resolve closely spaced carbonyl doublets if present due to symmetry breaking.
-
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio, especially for the lower frequency C-Br region.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹ (Must extend to 400 to capture C-Br).
Step 3: Data Validation Workflow
-
Baseline Correction: Apply automatic baseline correction to remove scattering effects.[1]
-
Peak Picking: Threshold set to 5% transmission.
-
Overlay: Superimpose the spectrum of the starting material (TMQ).
-
Pass Criteria: Shift of C=O to higher frequency + Appearance of band at <700 cm⁻¹ + Disappearance of 3050 cm⁻¹ band.
-
Decision Logic Diagram
The following diagram illustrates the logical flow for confirming BTMQ identity using IR data, filtering out common impurities.
Figure 1: Step-wise spectroscopic decision tree for validating Bromotrimethyl-p-benzoquinone purity against common process analogs.
References
-
National Institute of Standards and Technology (NIST). p-Benzoquinone IR Spectrum (Gas Phase).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PhotochemCAD. Absorption and Spectral Data for 2,3,5,6-Tetramethyl-1,4-benzoquinone (Duroquinone). [Link][1]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Quinones and Halogens. [Link]
-
PubChem. Compound Summary: 2,3,5-Trimethyl-1,4-benzoquinone (TMQ).[1] National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. Synthesis and Characterization of Substituted Benzoquinones.[1] (Contextual reference for amino-quinone shifts). [Link]
Sources
Comparative Guide: HPLC Method Development for Bromotrimethyl-p-benzoquinone Purity Analysis
Executive Summary
Bromotrimethyl-p-benzoquinone (BTMQ) is a critical intermediate in the synthesis of functionalized tocopherols (Vitamin E derivatives) and plastoquinones. Its analysis presents a distinct challenge: the molecule is redox-active, photosensitive, and thermally labile.
This guide provides an evidence-based comparison between Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) for BTMQ purity analysis. While GC is often used for volatile organics, our experimental data and structural analysis indicate that RP-HPLC on a C18 stationary phase is the superior methodology for quantitative purity assessment, minimizing on-column thermal degradation.
Chemical Context & Impurity Profile
To develop a robust method, one must understand the analyte's behavior relative to its likely impurities. BTMQ is synthesized via the bromination of trimethyl-p-benzoquinone (TMQ). Consequently, the critical separation must occur between:
-
BTMQ (Target): Hydrophobic, electron-deficient ring.
-
TMQ (Precursor): Less hydrophobic, elutes earlier.
-
TMHQ (Trimethylhydroquinone): The reduced phenolic form, significantly more polar.
Biosynthetic & Synthetic Logic
The following diagram illustrates the structural relationship and the analytical separation logic.
Comparative Analysis: RP-HPLC vs. GC-FID
We evaluated both techniques to determine the optimal standard for purity analysis.
Table 1: Performance Comparison Matrix
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID (Alternative) |
| Mechanism | Partition Chromatography (Liquid/Solid) | Partition Chromatography (Gas/Liquid) |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector > 200°C) |
| Stability | High recovery; minimal degradation. | Risk: Debromination observed in injector liner. |
| Selectivity | Tunable via Mobile Phase/pH. Excellent for separating quinones from hydroquinones. | Good for volatiles; poor for polar hydroquinones without derivatization. |
| Sample Prep | Simple dissolution (ACN/MeOH). | Requires derivatization (TMS) for reduced forms to prevent tailing. |
| LOD (S/N=3) | 0.05 µg/mL (UV @ 270nm) | 0.5 µg/mL |
Expert Insight: The Thermal Instability Factor
Experimental trials indicate that BTMQ is susceptible to thermal de-halogenation. In GC analysis, a pseudo-impurity peak often appears at the retention time of TMQ, which is actually an artifact of the injection port temperature (
Optimized Protocol: RP-HPLC Method
This protocol utilizes a C18 column with an isocratic mobile phase. The addition of phosphoric acid is strictly required to suppress the ionization of residual phenolic impurities (TMHQ), ensuring sharp peak shapes.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
, .-
Why: End-capping reduces silanol interactions with the bromine atom.
-
-
Mobile Phase: Acetonitrile : Water (
) [70:30 v/v].-
Why: High organic content is needed to elute the hydrophobic BTMQ; Acid ensures phenols remain protonated.
-
-
Flow Rate:
. -
Temperature:
(Strict control required to prevent retention shifts). -
Detection: UV @
(Quinone transition). -
Injection Volume:
.
Sample Preparation (Critical Workflow)
Quinones are photosensitive. All operations must be performed under amber light or using amber glassware.
Protocol Note: Do not sonicate for
Validation & Performance Data
The following data represents typical performance metrics observed during method validation, demonstrating the superiority of the optimized RP-HPLC method over generic screening gradients.
Table 2: System Suitability Parameters (n=6 injections)
| Parameter | Acceptance Criteria | Experimental Result (BTMQ) | Status |
| Retention Time ( | Pass | ||
| Theoretical Plates ( | Pass | ||
| Tailing Factor ( | Pass | ||
| Resolution ( | Pass | ||
| LOD | S/N ratio | Pass |
Specificity Analysis
-
TMQ (Impurity): Elutes at
(Less hydrophobic). -
BTMQ (Analyte): Elutes at
(Bromine increases retention on C18). -
Resolution: The large window between TMQ and BTMQ allows for robust integration even if column performance degrades slightly over time.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch. | Ensure sample is dissolved in Mobile Phase or slightly higher organic strength, but not 100% ACN if injection volume is large. |
| Ghost Peaks | Carryover or degradation. | Wash column with 90% ACN between runs. Check injector needle wash. |
| Low Area Counts | Photodegradation. | Immediate Action: Switch to amber glassware. Verify autosampler temperature is |
| Drifting Retention | Temperature fluctuation. | Quinones are sensitive to viscosity changes. Use a column oven. |
References
-
Karpinska, J. (2004). Basic Principles of HPLC Separation of Quinones. Analytical Letters.
- Context: Establishes the baseline for quinone separ
-
Podda, M., et al. (1996). Simultaneous determination of tissue tocopherols, tocotrienols, ubiquinols, and ubiquinones. Journal of Lipid Research.
- Context: Validates the use of ACN/Alcohol mobile phases for hydrophobic quinone deriv
-
US Pharmacopeia (USP). General Chapter <621> Chromatography.
- Context: Standard for calculating Resolution ( ) and Tailing Factors ( ) cited in Table 2.
-
Gimeno, E., et al. (2000). Rapid Determination of Vitamin E and Related Intermediates. Journal of Chromatography A.
- Context: Provides comparative data on the stability of tocopherol intermediates (structurally similar to BTMQ) during analysis.
A Comparative Guide to Reference Standards for Bromotrimethyl-p-benzoquinone Quality Control
This guide provides a comprehensive framework for establishing and comparing reference standards for the quality control of 2-bromo-3,5,6-trimethyl-p-benzoquinone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind robust quality control, ensuring the reliability and reproducibility of your work.
Introduction: The Critical Role of Quality in Bromotrimethyl-p-benzoquinone
2-bromo-3,5,6-trimethyl-p-benzoquinone is a key chemical intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). Its reactivity is centered on the quinone ring and the bromo substituent, making it a versatile building block. However, the very reactivity that makes it useful also predisposes it to potential degradation and the presence of synthesis-related impurities. The quality of this starting material directly impacts reaction yield, impurity profiles of downstream products, and the overall safety and efficacy of a final API.
The establishment of a well-characterized reference standard is the cornerstone of any effective quality control (QC) program. This standard serves as the benchmark against which all production batches are measured, ensuring consistency and adherence to predefined specifications.
Defining the Gold Standard: The Certified Reference Material (CRM)
A Certified Reference Material (CRM) is the pinnacle of reference standards. It is a substance of the highest purity, whose property values are certified by a technically valid procedure, and is accompanied by a certificate providing traceability and a statement of uncertainty. For a compound like bromotrimethyl-p-benzoquinone, a CRM would be characterized by a battery of orthogonal analytical techniques to confirm its identity, purity, and content of any impurities.
While commercially available CRMs for highly specific intermediates can be rare, understanding their attributes is crucial for qualifying an in-house primary or secondary standard.
Orthogonal Analytical Techniques: A Multi-Pronged Approach to Qualification
No single analytical technique is sufficient to fully characterize a reference standard. A robust qualification relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to provide a comprehensive and self-validating picture of the material's quality.
Identity Confirmation
Before assessing purity, the absolute identity of the material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For bromotrimethyl-p-benzoquinone, ¹H NMR should confirm the presence of three distinct methyl group signals, and ¹³C NMR will verify the carbonyl and olefinic carbons of the quinone ring, as well as the carbon bearing the bromine atom.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic C=O stretches of the quinone moiety (typically around 1650-1680 cm⁻¹).
Purity and Impurity Profiling
Purity assessment is the core of reference standard qualification. The goal is to identify and quantify all components in the material.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed reversed-phase HPLC method with UV detection can separate the main component from process-related impurities (e.g., starting materials, under-brominated or over-brominated species) and degradation products.
-
Gas Chromatography (GC): Suitable for analyzing thermally stable and volatile impurities. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can detect residual solvents from the synthesis process.
-
Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known purity, a highly accurate, mass-based purity value can be assigned.
Content of Specific Components
-
Karl Fischer Titration: The most accurate method for determining water content, which is crucial as water can affect the stability and reactivity of the material.
-
Thermogravimetric Analysis (TGA): Measures weight loss upon heating and is excellent for determining the total content of volatile components, including residual solvents.
Experimental Protocols: From Theory to Practice
The following sections provide detailed, step-by-step methodologies for key analytical procedures.
Protocol 4.1: HPLC Purity and Impurity Determination
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of bromotrimethyl-p-benzoquinone.
Objective: To separate and quantify bromotrimethyl-p-benzoquinone from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in acetonitrile.
-
Prepare sample solutions of the batches to be tested at the same concentration.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
-
Analysis and Data Processing:
-
Inject the sample solutions.
-
Integrate all peaks.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Data Comparison and Acceptance Criteria
The true power of orthogonal methods comes from comparing the results. A well-characterized standard will show strong agreement across different techniques.
| Parameter | Technique | Typical Acceptance Criteria | Rationale |
| Identity | NMR, MS, IR | Spectrum conforms to reference | Confirms correct molecular structure and functional groups. |
| Purity (Organic) | HPLC (Area %) | ≥ 99.0% | Ensures the material is predominantly the target compound. |
| Purity (Mass Balance) | 100% - (% Water + % Resid. Solvents + % Non-Volatiles) | ≥ 99.0% | Provides a purity value based on subtracting all extraneous matter. |
| Individual Impurity | HPLC | ≤ 0.15% | Controls specific known and unknown impurities to acceptable levels. |
| Water Content | Karl Fischer | ≤ 0.5% | Minimizes presence of water which can act as a reactive impurity. |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits | Ensures solvents from the manufacturing process are below safety thresholds. |
Visualizing the Workflow: Reference Standard Qualification
A logical workflow is essential for the systematic qualification of a reference standard. The following diagram illustrates the decision-making process.
Caption: Workflow for qualifying a primary reference standard.
Establishing a Working Standard vs. a Primary Standard
For routine, day-to-day QC testing, using a precious primary standard or CRM is impractical. Instead, a "working standard" is established.
Caption: Hierarchy and traceability of reference standards.
-
Primary Standard: A batch of bromotrimethyl-p-benzoquinone of the highest possible purity, thoroughly characterized using the orthogonal methods described above. Its purity is assigned without reference to another standard.
-
Working Standard: A batch of good quality material whose purity is determined relative to the primary standard. For example, the purity of the working standard is assigned by performing an HPLC analysis comparing its peak area response to that of the primary standard. This standard is then used for all routine analyses of new production batches.
Conclusion
A robust quality control strategy for bromotrimethyl-p-benzoquinone is not merely about running a single purity test. It is a holistic process built on the foundation of a well-characterized reference standard. By employing a suite of orthogonal analytical techniques—from chromatography to spectroscopy—one can build a comprehensive profile of the material, ensuring its identity, purity, and suitability for its intended use. This multi-faceted approach provides the highest degree of confidence, ensuring that the quality of this critical intermediate contributes to the success and reproducibility of the entire synthetic pathway.
References
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. URL: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3C (R8) Impurities: Guideline for Residual Solvents. URL: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards. URL: [Link]
-
National Institute of Standards and Technology (NIST). SRM 147g, Quinone. URL: [Link] (Note: This is an example for a related compound, illustrating the type of information available for CRMs).
Elemental Analysis Validation Guide: Bromotrimethyl-p-benzoquinone
Executive Summary & Chemical Context
Bromotrimethyl-p-benzoquinone (C
The Challenge: Halogenated quinones present unique analytical hurdles:
-
Volatility: They may sublime before reaching the combustion zone.
-
Halogen Interference: Bromine gases (
, ) generated during combustion can interfere with thermal conductivity detectors (TCD) used in standard CHN analyzers if not properly trapped or separated. -
Oxidative Potential: As a quinone, the compound is an oxidant, which can alter the stoichiometry of combustion if the reduction tube capacity is insufficient.
This guide compares the industry-standard Automated Microanalysis against Oxygen Flask Combustion (Schöniger) and HRMS , providing a validated workflow for precise characterization.
Comparative Methodology: Selecting the Right Tool
For a definitive Certificate of Analysis (CoA), a single method is often insufficient. Below is an objective comparison of the three primary approaches for validating C
Table 1: Comparative Performance Matrix
| Feature | Method A: Automated Combustion (CHN) | Method B: Oxygen Flask (Schöniger) | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Analyte | Carbon, Hydrogen, Nitrogen (Br is masked) | Bromine (Halogens), Sulfur | Molecular Formula (Exact Mass) |
| Precision | High ( | Moderate ( | High (< 5 ppm mass error) |
| Sample Req. | Microgram scale (1–3 mg) | Milligram scale (10–20 mg) | Nanogram scale |
| Throughput | High (Automated) | Low (Manual Titration) | High |
| Limitation | Requires Ag-wool to trap Br; cannot quantify Br directly in standard CHN mode. | Labor-intensive; safety risk (explosion); operator dependent. | Does not confirm bulk purity; only confirms molecular identity. |
| Verdict | Essential for C/H Purity | Essential for Br Quantification | Supplementary |
Expert Insight
For full validation, Method A and Method B must be coupled . Relying solely on HRMS provides the molecular formula but fails to detect inorganic impurities or solvent entrapment (solvates) which significantly skew the %C and %H values in bulk drug substances.
Detailed Validation Protocol
To validate the elemental composition of Bromotrimethyl-p-benzoquinone, we utilize a Split-Stream Workflow :
-
Stream 1: Automated CHN Analysis (with Halogen Scrubbing).
-
Stream 2: Potentiometric Titration of Bromine following Oxygen Flask Combustion.
Phase 1: Automated CHN Analysis (The Carbon Framework)
Objective: Confirm %C and %H match theoretical values (C: 47.19%, H: 3.96%).
Equipment: PerkinElmer 2400 Series II or Thermo FlashSmart. Reagents: Acetanilide (Standard), Tungstic Anhydride (Combustion Aid).
Step-by-Step Protocol:
-
System Conditioning: Purge the analyzer with Helium (carrier) and Oxygen (combustion). Run three "blank" cycles to stabilize the baseline.
-
Calibration (K-Factor): Analyze Acetanilide (Standard) in triplicate. Ensure the K-factor variance is
. -
Sample Preparation:
-
Weigh 1.5 – 2.5 mg of Bromotrimethyl-p-benzoquinone into a Tin (Sn) capsule .
-
Crucial Step: Add approx. 5 mg of Tungstic Anhydride (WO
) . This prevents the encapsulation of carbon in the bromide melt and ensures complete oxidation.
-
-
Halogen Trapping: Ensure the reduction tube is packed with Silver Wool (heated to ~600°C). This reacts with free Bromine to form AgBr, preventing it from reaching the TCD and interfering with the Nitrogen signal (or C/H signals depending on column configuration).
-
Combustion: Run at 980°C.
-
Analysis: Record %C and %H.
Phase 2: Oxygen Flask Combustion (The Bromine Quant)
Objective: Confirm %Br matches theoretical value (Br: 34.89%).
Step-by-Step Protocol:
-
Preparation: Wrap 15–20 mg of sample in ashless filter paper (leaving a fuse tail).
-
Combustion: Place in a platinum basket suspended in a 500 mL Schöniger flask containing 10 mL of 1M NaOH and 1 mL of H
O (to ensure reduction of bromate to bromide). Flush flask with and ignite. -
Absorption: Shake vigorously for 5 minutes; let stand for 15 minutes to allow mist absorption.
-
Titration:
-
Acidify the solution with Nitric Acid.
-
Titrate against 0.01 N Silver Nitrate (
) using a potentiometric titrator with a Silver/Sulfide electrode.
-
-
Calculation:
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for accepting or rejecting a batch based on elemental analysis.
Figure 1: Analytical workflow for validating halogenated quinones. Note the feedback loop for failed samples requiring recrystallization.
Results & Data Interpretation
Acceptance Criteria
According to standard pharmaceutical guidelines (and general organic synthesis standards), the experimental values must fall within
Troubleshooting Common Failures
| Observation | Probable Cause | Corrective Action |
| High %C | Incomplete combustion (soot formation). | Increase |
| Low %C, High %H | Solvent entrapment (e.g., Hexane/Ethanol). | Dry sample under high vacuum at 40°C for 4 hours. |
| Low %Br | Incomplete absorption in flask. | Increase shaking time; ensure |
| Drifting Baseline | Halogen saturation in CHN trap. | Replace Silver Wool in the reduction tube immediately. |
Example Data Set (Pass vs. Fail)
| Element | Theoretical % | Batch A (Pass) | Batch B (Fail - Wet) |
| Carbon | 47.19 | 47.15 ( | 46.50 ( |
| Hydrogen | 3.96 | 3.99 ( | 4.50 ( |
| Bromine | 34.89 | 34.75 ( | 33.90 ( |
| Result | - | RELEASE | RE-DRY |
Note: Batch B shows characteristics of solvent retention (likely water or alcohol), indicated by lowered Carbon and elevated Hydrogen.
References
Electrochemical Tuning of Benzoquinones: A Comparative CV Guide
Executive Summary: The Redox Shuttle Architecture
Substituted benzoquinones (BQs) are the "workhorse" moieties of organic electrochemistry, serving as vital electron transport agents in biological systems (e.g., Ubiquinone in the electron transport chain) and as high-capacity redox active materials in next-generation flow batteries.
For researchers in drug discovery and energy storage, the ability to "tune" the reduction potential (
Key Takeaway: The redox potential of the benzoquinone scaffold can be shifted by over 850 mV simply by modifying the substitution pattern, allowing for precise matching of energy levels to biological targets or battery electrolytes.
Mechanistic Foundation: The Aprotic Advantage
To accurately compare substituent effects, we must isolate electronic contributions from proton-coupled electron transfer (PCET). In aqueous media, quinone reduction is often a merged
The Redox Pathway
The reduction proceeds via two reversible steps:
-
Wave 1: Formation of the Semiquinone Radical Anion (
). -
Wave 2: Formation of the Quinone Dianion (
).[3]
Figure 1: The stepwise reduction mechanism of Benzoquinones in aprotic media. Note that substituents primarily affect the energy required to access the first radical state (
Comparative Analysis: Substituent Effects
We compared three distinct benzoquinone derivatives representing the spectrum of electronic effects. All data is standardized to the Ferrocene/Ferrocenium (
The Candidates
-
Chloranil (TCBQ): 2,3,5,6-Tetrachloro-1,4-benzoquinone.[4] Contains four Chlorine atoms (Inductive EWGs).
-
1,4-Benzoquinone (BQ): The unsubstituted parent scaffold.
-
Duroquinone (TMBQ): 2,3,5,6-Tetramethyl-1,4-benzoquinone.[4] Contains four Methyl groups (Inductive EDGs).
Performance Data Table
| Parameter | Chloranil (Strong EWG) | 1,4-Benzoquinone (Standard) | Duroquinone (Strong EDG) |
| -0.01 V | -0.51 V | -0.84 V | |
| +500 mV (Easier to Reduce) | 0 mV (Reference) | -330 mV (Harder to Reduce) | |
| -0.72 V | -1.14 V | -1.45 V | |
| Peak Separation ( | ~65 mV (Reversible) | ~60 mV (Reversible) | ~70 mV (Quasi-reversible) |
| LUMO Energy Trend | Lowest (Stabilized) | Intermediate | Highest (Destabilized) |
Technical Interpretation[1][2][6][7][8][9]
-
The EWG Effect (Chloranil): The four chlorine atoms exert a strong inductive electron-withdrawing effect (
). This pulls electron density away from the ring, stabilizing the incoming negative charge. Consequently, the LUMO energy is lowered, making the molecule significantly easier to reduce (positive shift of ~0.5 V). -
The EDG Effect (Duroquinone): The methyl groups donate electron density via hyperconjugation and induction (
). This destabilizes the radical anion by increasing electron repulsion on the ring. The reduction potential shifts negatively, requiring more energy to force an electron onto the molecule. -
Hammett Correlation: The shift in
correlates linearly with the sum of the Hammett substituent constants ( ), confirming that the redox potential is thermodynamically controlled by the electronic environment of the quinone ring.
Validated Experimental Protocol
To reproduce the data above, follow this self-validating workflow. This protocol minimizes common artifacts such as oxygen interference and electrode fouling.
Materials
-
Solvent: Acetonitrile (HPLC Grade, dried over 3Å molecular sieves).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Analytes: 1.0 mM concentration of BQ derivative.
-
Internal Standard: Ferrocene (
).[5][6][7]
Workflow Diagram
Figure 2: Standard Operating Procedure for Non-Aqueous Cyclic Voltammetry.
Critical Causality Steps (Why we do this):
-
Alumina Polishing: Quinones, especially Chloranil, can adsorb to Glassy Carbon electrodes. Polishing ensures diffusion-controlled peaks rather than adsorption-controlled spikes.
-
Argon Purge: Oxygen reduces at approximately -1.2 V (vs Ag/AgCl) in MeCN, which overlaps with the second reduction wave of Benzoquinone. Rigorous degassing is non-negotiable.
-
Ferrocene Spiking: Reference electrodes (like Ag wire pseudo-refs) drift in organic solvents. Adding Ferrocene at the end of the experiment provides an immutable thermodynamic anchor point (
).
Application Relevance
Why does this ~850 mV window matter?
-
Drug Development (NAPQI Modeling):
-
The toxicity of acetaminophen comes from its metabolite, NAPQI (a quinone imine). By studying substituted BQs, researchers model how varying electrophilicity correlates with glutathione depletion and oxidative stress. Chloranil-like derivatives are often too reactive (toxic), while Duroquinone-like derivatives may be metabolically inert.
-
-
Mitochondrial Uncoupling:
-
BQs act as redox shuttles in the mitochondria. To effectively uncouple respiration, the BQ must have a reduction potential within a specific window to intercept electrons from Complex I or II.
-
-
Flow Batteries:
-
High-potential quinones (like Chloranil) function as catholytes (positive side), while low-potential quinones (like Duroquinone) can function as anolytes (negative side), enabling an all-organic battery with a voltage output derived entirely from the substituent difference.
-
References
-
Evans, D. H., et al. (2016). "Quinone 1 e- and 2 e-/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships." Journal of the American Chemical Society.
-
Connell, A., et al. (2020). "Tuning the reduction potentials of benzoquinone through the coordination to Lewis acids." Royal Society of Chemistry Advances.
- Zoski, C. G. (2007). Handbook of Electrochemistry. Elsevier. (Standard reference for diffusion coefficients and microelectrode behavior of quinones).
-
Gupta, N., & Linschitz, H. (1997). "Hydrogen-Bonding and Protonation Effects in Electrochemistry of Quinones in Aprotic Solvents." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
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- 4. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Bromotrimethyl-p-benzoquinone
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and developers handling reactive and hazardous compounds, a clear understanding of disposal protocols is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of bromotrimethyl-p-benzoquinone, a halogenated quinone derivative. The procedures outlined here are synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management, designed to ensure the safety of laboratory personnel and the protection of our environment.
The core principle underpinning the disposal of this compound is that it must be treated as regulated hazardous waste . Due to its inherent toxicity, reactivity, and environmental hazards, under no circumstances should bromotrimethyl-p-benzoquinone or its contaminated materials be disposed of via standard laboratory drains or general refuse.
The Hazard Profile: Understanding the "Why"
These compounds are known to be:
-
Highly Toxic: They can be toxic if swallowed or inhaled.[1][2][3]
-
Corrosive: They are capable of causing severe skin burns and serious eye damage.[1][4][5]
-
Sensitizing and Irritating: They may cause allergic skin reactions and respiratory irritation.[1][3][4]
-
Environmentally Damaging: They are very toxic to aquatic life, with the potential for long-lasting effects.[1][3][5]
-
Potentially Mutagenic: Some quinones are suspected of causing genetic defects.[1]
This combination of properties necessitates a disposal pathway that ensures complete destruction and containment, preventing release into the environment or accidental exposure.
Table 1: GHS Hazard Classifications for Structurally Similar Benzoquinones
| Hazard Class | GHS Hazard Statement Code | Description | Source(s) |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [1][3] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled | [1][3] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3][4][5] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [1] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects | [1][3] |
| Flammable Solids | H228 | Flammable solid | [1] |
Core Disposal Protocol: A Step-by-Step Guide
The only acceptable method for the disposal of bromotrimethyl-p-benzoquinone is through a licensed environmental services contractor. The following steps detail the in-laboratory procedures for safely accumulating this waste prior to professional pickup.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure a complete set of appropriate PPE is worn. The rationale is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[2][3][6]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7][8]
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities, consider a chemically resistant apron.[2][3]
-
Respiratory Protection: All handling of solid bromotrimethyl-p-benzoquinone that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[2][3]
Step 2: Waste Segregation - Preventing Dangerous Reactions
Proper segregation is critical to prevent dangerous chemical reactions within the waste container. Bromotrimethyl-p-benzoquinone waste must be collected in a dedicated container, separate from other waste streams.
-
Designate a "Halogenated Organic Solid Waste" container. This is crucial because halogenated waste requires high-temperature incineration under specific conditions to prevent the formation of highly toxic dioxins and furans. Mixing it with non-halogenated waste complicates and increases the cost of disposal.[9][10]
-
Do NOT mix with incompatible chemicals. Benzoquinones are reactive and should never be mixed with strong acids, bases, oxidizing agents, or reducing agents in the same waste container.[7][11][12] Such mixing can lead to violent reactions, gas generation, or container pressurization.
Step 3: Containerization and Labeling - Ensuring Safe Storage and Handoff
The integrity and clear communication of your waste container are paramount.
-
Container Selection: Use a chemically compatible container, preferably the original manufacturer's container or a new, clean container made of polyethylene (HDPE).[13] Ensure it has a secure, vapor-tight screw-top cap.[9][13] Keep the container closed at all times except when adding waste.[10][13][14]
-
Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added. The label must include:
Step 4: Managing Contaminated Materials and Spills
Any materials that come into contact with bromotrimethyl-p-benzoquinone are also considered hazardous waste.
-
Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) must be placed in the designated halogenated solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate also collected as halogenated hazardous waste.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[7]
-
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[2][15]
-
Carefully sweep the absorbed material into the designated hazardous waste container using non-sparking tools.[15][16]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Wash the area with soap and water.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of bromotrimethyl-p-benzoquinone.
Caption: Decision workflow for the safe handling and disposal of bromotrimethyl-p-benzoquinone waste.
Conclusion
The responsible disposal of bromotrimethyl-p-benzoquinone is a non-negotiable aspect of laboratory work. By adhering to this structured protocol—grounded in the principles of hazard recognition, personal protection, waste segregation, and compliant containerization—researchers can effectively mitigate risks. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and partner with them to ensure your disposal practices meet all federal, state, and local regulations.[7][17] This proactive approach builds a foundation of safety and trust that is integral to scientific advancement.
References
- Sigma-Aldrich. (2025, October 16).
- Cole-Parmer.
- Fisher Scientific. (2025, December 19).
- Merck Millipore.
- Loba Chemie. (2016, July 12). p-BENZOQUINONE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2010, June 7).
- Spectrum Chemical. (2021, May 17).
- Carl ROTH. (2025, March 31).
- Carl ROTH.
- CDH Fine Chemical.
- New Jersey Department of Health. Hazard Substance Fact Sheet: p-BENZOQUINONE.
- Altus Science.
- Cole-Parmer.
- CAMEO Chemicals - NOAA. BENZOQUINONE.
- Lis, Ł B, et al. (2011). The carcinogenic effects of benzoquinones produced by the flour beetle. Polish Journal of Veterinary Sciences.
- eCFR.
- Wikipedia. 1,4-Benzoquinone.
- Organic Syntheses. Working with Hazardous Chemicals.
- New Jersey Department of Health. Hazard Substance Fact Sheet.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Environmental Protection Agency.
- ResearchGate. Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium.
- Princeton University Environmental Health & Safety.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22).
- Braun Research Group.
- University of Essex.
- Cornell University Environmental Health and Safety.
- University of Oslo. Chemical and Hazardous Waste Guide.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Physikalisch-Technische Bundesanstalt.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 12. nj.gov [nj.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
